3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
3-methoxy-4-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-7-3(8)5-6-4(7)9-2/h1-2H3,(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHDHUVBOKXALL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NN=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60888962 | |
| Record name | 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135302-13-5 | |
| Record name | 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135302-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135302135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-methoxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60888962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIHYDRO-5-METHOXY-4-METHYL-3H-1,2,4-TRIAZOL-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5K67KQA5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS: 135302-13-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document provides a technical summary of the available information on 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one. The current body of scientific literature focuses primarily on its chemical synthesis, analytical detection, and its role as an environmental metabolite of the herbicide Thiencarbazone-methyl. There is a significant lack of publicly available data regarding its biological activity, mechanism of action, and potential applications in drug development.
Chemical and Physical Properties
This compound is a heterocyclic organic compound.[1] It is a white solid, soluble in some organic solvents.[1] The compound is primarily known as a chemical transformation product of the herbicide Thiencarbazone-methyl.[2]
| Property | Value | Source(s) |
| CAS Number | 135302-13-5 | [3] |
| IUPAC Name | This compound | |
| Synonyms | 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one, BYH 18636-MMT, AE1277106, GSE 12201 | [4][5] |
| Molecular Formula | C₄H₇N₃O₂ | [3] |
| Molecular Weight | 129.12 g/mol | [3] |
| Physical Form | Solid | |
| Purity | 97% (typical commercial) | |
| Storage Temperature | Room Temperature |
Synthesis
Synthesis Workflow Diagram
References
- 1. 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiencarbazone-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. mst.dk [mst.dk]
- 6. Thiencarbazone-methyl (Ref: BYH 18636 ) [sitem.herts.ac.uk]
An In-depth Technical Guide on 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one. This compound, a key intermediate in the synthesis of the herbicide thiencarbazone-methyl, is also known as a metabolite of this acetolactate synthase (ALS) inhibitor. This document details its known physicochemical parameters, provides an experimental protocol for its synthesis, and elucidates its likely mechanism of action through the inhibition of the branched-chain amino acid biosynthesis pathway. All quantitative data is presented in tabular format for clarity, and key processes are visualized using logical diagrams.
Physicochemical Properties
This compound is a heterocyclic organic compound with a molecular formula of C₄H₇N₃O₂[1]. Its core structure consists of a 1,2,4-triazole ring substituted with methoxy and methyl groups. The physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | [2] |
| CAS Number | 135302-13-5 | [1] |
| Molecular Formula | C₄H₇N₃O₂ | [1] |
| Molecular Weight | 129.12 g/mol | [1] |
| Melting Point | 138 - 140 °C | |
| Appearance | White powder (anhydrous), Colorless crystals (monohydrate) | |
| SMILES | CN1C(=O)N=C(OC)N1 | |
| InChI | InChI=1S/C4H7N3O2/c1-7-3(8)5-6-4(7)9-2/h1-2H3,(H,5,8) | |
| InChIKey | AMHDHUVBOKXALL-UHFFFAOYSA-N |
Crystal Structure (Monohydrate):
The monohydrate form of the compound (C₄H₇N₃O₂·H₂O) has been characterized by single-crystal X-ray diffraction[3].
| Crystal Data | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 6.810(4) Å, b = 6.506(4) Å, c = 15.277(9) Å |
| Volume | 676.9(7) ų |
| Z | 4 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of hydrazino-formic acid phenyl ester with O,N,N-trimethyliminocarbonate[4]. This process is outlined in Canadian Patent CA2302058C[4].
Materials:
-
Hydrazino-formic acid phenyl ester
-
O,N,N-trimethyliminocarbonate
-
Solvent (e.g., a high-boiling point inert solvent)
Procedure:
-
In a suitable reaction vessel, dissolve hydrazino-formic acid phenyl ester in an appropriate inert solvent.
-
Add an equimolar amount of O,N,N-trimethyliminocarbonate to the solution.
-
Heat the reaction mixture under reflux for a sufficient period to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains dissolved, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Logical Workflow for Synthesis:
Biological Activity and Signaling Pathway
This compound is a known environmental transformation product and metabolite of the herbicide thiencarbazone-methyl[2]. Thiencarbazone-methyl belongs to the sulfonylaminocarbonyl-triazolinone class of herbicides, which are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[5].
Mechanism of Action: Inhibition of Branched-Chain Amino Acid Biosynthesis
ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine[6][7]. These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, this compound (as a metabolite of an ALS inhibitor) disrupts this vital pathway, leading to a deficiency in these essential amino acids, which ultimately results in the cessation of plant growth and death[5].
The general pathway for BCAA biosynthesis and the point of inhibition are illustrated below.
Conclusion
This compound is a compound of significant interest, particularly in the field of agrochemistry. Its role as a precursor and metabolite of a potent herbicide underscores the importance of understanding its fundamental properties. This guide has provided a consolidated resource for researchers, presenting key physicochemical data, a detailed synthesis protocol, and an elucidation of its biological mechanism of action. Further research into the specific binding interactions of this compound with ALS and its potential for broader applications in drug development may be warranted.
References
- 1. This compound [oakwoodchemical.com]
- 2. 2,4-Dihydro-5-methoxy-4-methyl-3H-1,2,4-triazol-3-one | C4H7N3O2 | CID 10877145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2302058C - A process for preparing 5-methoxy-4-methyl-2,4-dihydro-3h-1,2,4-triazol-3-one - Google Patents [patents.google.com]
- 5. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
Crystal Structure of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one Monohydrate: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed analysis of the crystal structure of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate. The information presented is derived from single-crystal X-ray diffraction studies, offering crucial insights for fields such as medicinal chemistry and materials science.
Crystallographic Data and Structure Refinement
The crystal structure of the title compound, with the chemical formula C₄H₇N₃O₂·H₂O, was determined at a temperature of 113 K.[1] The compound crystallizes in an orthorhombic system.[1] All non-hydrogen atoms of the molecule are situated on a crystallographic mirror plane.[1] The crystal packing is characterized by sheets formed through hydrogen bonding.[1]
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical Formula | C₄H₇N₃O₂·H₂O |
| Formula Weight (Mᵣ) | 147.14 |
| Crystal System | Orthorhombic |
| a (Å) | 6.810 (4) |
| b (Å) | 6.506 (4) |
| c (Å) | 15.277 (9) |
| Volume (V) (ų) | 676.9 (7) |
| Z | 4 |
| Calculated Density (Dₓ) (Mg m⁻³) | 1.444 |
| Radiation Type | Mo Kα |
| Absorption Coefficient (μ) (mm⁻¹) | 0.12 |
| Crystal Size (mm) | 0.20 × 0.18 × 0.14 |
| Temperature (K) | 113 |
| Data Collection | |
| Diffractometer | Rigaku Saturn724 CCD |
| Reflections Collected | 6611 |
| Independent Reflections | 873 |
| Reflections with I > 2σ(I) | 727 |
| Rᵢₙₜ | 0.048 |
| Absorption Correction | Multi-scan |
| Tₘᵢₙ, Tₘₐₓ | 0.976, 0.983 |
| Refinement | |
| Refinement on | F² |
| R[F² > 2σ(F²)] | 0.032 |
| wR(F²) | 0.090 |
| Goodness-of-fit (S) | 1.01 |
| Reflections used for refinement | 873 |
| Parameters | 72 |
| Restraints | 4 |
| Δρₘₐₓ, Δρₘᵢₙ (e Å⁻³) | 0.23, -0.26 |
Data sourced from Acta Crystallographica Section E.[1]
Molecular Structure and Crystal Packing
In the crystal structure of the title hydrate, all non-hydrogen atoms lie on a crystallographic mirror plane.[1] A notable feature is the disorder of the hydrogen atoms of both methyl groups, which are distributed over two sets of sites.[1] The crystal packing is stabilized by the formation of sheets in the (010) plane, which are linked by hydrogen bonds.[1]
The hydrogen bonding network is a key aspect of the crystal's stability. It involves connections between the triazole molecule and the water molecule of hydration. Specifically, N—H⋯Oₗ and Oₗ—H⋯Oₖ hydrogen bonds are present, where "w" denotes the water molecule and "k" refers to the ketone oxygen of the triazolone ring.[1]
Experimental Protocols
Data Collection
A suitable single crystal with dimensions 0.20 × 0.18 × 0.14 mm was selected for the X-ray diffraction study.[1] Data were collected at a temperature of 113 K using a Rigaku Saturn724 CCD diffractometer with Mo Kα radiation.[1] A total of 6611 reflections were measured, which were reduced to 873 independent reflections.[1] A multi-scan absorption correction was applied to the data using the CrystalClear software.[1]
Structure Solution and Refinement
The crystal structure was solved using structure-invariant direct methods.[1] The refinement of the structure was carried out on F² by a full-matrix least-squares method.[1] The hydrogen atoms were treated with a combination of independent and constrained refinement.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from crystal preparation to final structure analysis.
References
Spectroscopic and Structural Analysis of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound belonging to the 1,2,4-triazole class. Molecules of this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A comprehensive understanding of the spectroscopic and structural properties of this compound is crucial for its identification, characterization, and further development in various research applications.
Structural and Spectroscopic Data
While comprehensive experimental spectroscopic data (NMR, IR, MS) for this compound is not extensively documented, crystallographic data for its monohydrate form has been published, providing valuable structural insights.[1][2]
Crystal Structure Data
Single-crystal X-ray diffraction analysis of this compound monohydrate (C₄H₇N₃O₂·H₂O) has provided precise information on its solid-state structure.[1]
| Parameter | Value |
| Chemical Formula | C₄H₇N₃O₂·H₂O |
| Molecular Weight | 147.14 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 6.810(4) Å |
| b = 6.506(4) Å | |
| c = 15.277(9) Å | |
| Volume | 676.9(7) ų |
| Z | 4 |
Predicted Spectroscopic Data
Based on the known functional groups (methoxy, N-methyl, triazolone ring) and analysis of spectroscopic data from similar 1,2,4-triazole derivatives, the following are the expected spectral characteristics for this compound.
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Frequency Range / m/z |
| ¹H NMR | O-CH₃ (Methoxy) | δ 3.5 - 4.0 ppm (singlet) |
| N-CH₃ (N-Methyl) | δ 3.0 - 3.5 ppm (singlet) | |
| N-H (Triazole) | δ 8.0 - 12.0 ppm (broad singlet) | |
| ¹³C NMR | C=O (Carbonyl) | δ 150 - 165 ppm |
| C-O (Methoxy carbon) | δ 155 - 165 ppm | |
| O-CH₃ (Methoxy) | δ 50 - 60 ppm | |
| N-CH₃ (N-Methyl) | δ 25 - 35 ppm | |
| IR Spectroscopy | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) |
| C-H Stretch | 2850 - 3000 cm⁻¹ | |
| C=O Stretch (Amide) | 1680 - 1720 cm⁻¹ | |
| C-N Stretch | 1200 - 1350 cm⁻¹ | |
| C-O Stretch | 1000 - 1100 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M)⁺ | m/z 129 (for the anhydrous form) |
| [M+H]⁺ | m/z 130 (for the anhydrous form) | |
| Common Fragments | Loss of CH₃O (m/z 98), Loss of CO (m/z 101) |
Experimental Protocols
X-ray Crystallography of this compound Monohydrate[1]
Colorless prism-like crystals of the title compound were grown from an ethanol solution. A suitable single crystal was selected for X-ray diffraction analysis.
-
Data Collection: Data were collected on a Rigaku Saturn724 CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 113 K. A multi-scan absorption correction was applied using CrystalClear software.
-
Structure Solution and Refinement: The crystal structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Synthesis Pathway
A general and plausible synthetic route to 4-substituted-3-alkoxy-1H-1,2,4-triazol-5(4H)-ones involves the cyclization of corresponding thiosemicarbazide precursors, followed by S-alkylation and subsequent oxidation and alkoxylation. The following diagram illustrates a conceptual synthetic workflow.
Caption: A conceptual workflow for the synthesis of this compound.
Conclusion
This technical guide consolidates the currently available structural information for this compound monohydrate and provides predicted spectroscopic data based on its chemical structure. The detailed experimental protocol for the X-ray crystallographic analysis and a general synthetic pathway offer valuable insights for researchers working with this compound and its analogs. Further experimental work is necessary to fully characterize the NMR, IR, and MS spectra of this specific triazole derivative, which will be instrumental for its application in drug discovery and development.
References
An In-Depth Technical Guide on the Environmental Fate of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one, also known by its code BYH 18636-MMT, is a significant environmental transformation product of the sulfonylurea herbicide thiencarbazone-methyl.[1][2] Thiencarbazone-methyl is utilized for the selective control of grass and broadleaf weeds in various crops, primarily corn.[1] Understanding the environmental fate of its metabolites is crucial for a comprehensive assessment of the herbicide's overall environmental impact. This technical guide provides a detailed overview of the available data on the degradation, mobility, and potential ecotoxicological effects of this compound.
Formation and Degradation Pathways
This compound is a major metabolite formed from the cleavage of the sulfonylurea bridge of thiencarbazone-methyl. This transformation occurs in various environmental compartments, including soil and aquatic systems, through biotic and abiotic processes. It has been identified as a major transformation product in studies on hydrolysis, aerobic and anaerobic soil metabolism, and aerobic and anaerobic aquatic metabolism.
A proposed metabolic pathway for thiencarbazone-methyl involves the hydrolysis of the urea group, leading to the formation of the MMT derivative (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one), which can be further degraded.[3]
Quantitative Environmental Fate Data
While extensive data is available for the parent compound, thiencarbazone-methyl, specific quantitative data for the environmental fate of this compound is less comprehensively reported in publicly available literature. The following table summarizes the available information.
Table 1: Summary of Environmental Fate Data for this compound (BYH 18636-MMT)
| Environmental Compartment | Endpoint | Value | Study Conditions | Source |
| Soil | Aerobic Metabolism | Major Metabolite | Laboratory studies with various soil types. | |
| Anaerobic Metabolism | Major Metabolite | Laboratory studies. | ||
| Water | Hydrolysis | Major Metabolite | Standard hydrolysis studies. | |
| Aerobic Aquatic Metabolism | Major Metabolite | Laboratory studies. | ||
| Anaerobic Aquatic Metabolism | Major Metabolite | Laboratory studies. | ||
| Ecotoxicity | Aquatic Plants (Lemna gibba) | Toxicity data available | Static-renewal conditions. | [3] |
| Earthworms (Eisenia fetida) | Effects on reproduction and growth studied | Artificial soil. | [3] | |
| Collembolans (Folsomia candida) | Effects on reproduction studied | - | [3] |
Experimental Protocols
Detailed analytical methods have been developed for the detection and quantification of this compound in various environmental matrices.
Analysis in Water
A validated analytical method for the determination of BYH 18636-MMT and other metabolites of thiencarbazone-methyl in water utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4]
-
Sample Preparation: Water samples are typically acidified with formic acid and then extracted using a solid-phase extraction (SPE) cartridge (e.g., HLB).[5]
-
Instrumentation: Agilent Poroshell 120EC-C18 column (2.1 mm × 75 mm, 2.7 μm) or equivalent.[5]
-
Mobile Phase: Gradient elution with acetonitrile and water.[5]
-
Detection: Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM).[5]
-
Quantification: External standard method with matrix-matched calibration curves.[5] The limit of quantification (LOQ) for this method is reported to be 0.1 µg/L in water.[5]
Analysis in Soil and Sediment
A similar LC-MS/MS method is employed for the analysis of BYH 18636-MMT in soil and sediment.
-
Sample Preparation: Soil and sediment samples are extracted with acidified acetonitrile. The extract is then cleaned up using a primary secondary amine (PSA) cartridge.[5]
-
Instrumentation and Detection: Same as for water analysis.
-
Quantification: External standard method. The LOQ for this method is reported to be 0.5 µg/kg in soil and sediments.[5]
Visualizations
Degradation Pathway of Thiencarbazone-methyl
The following diagram illustrates the formation of this compound from its parent compound, thiencarbazone-methyl.
Caption: Formation of BYH 18636-MMT from Thiencarbazone-methyl.
Experimental Workflow for Soil Analysis
The diagram below outlines the general workflow for the analysis of this compound in soil samples.
Caption: Workflow for soil analysis of BYH 18636-MMT.
Conclusion
This compound is a key metabolite in the environmental degradation of the herbicide thiencarbazone-methyl. While its formation across various environmental compartments is well-documented, a comprehensive public dataset of its specific degradation rates and mobility parameters is needed for a more complete environmental risk assessment. The availability of robust analytical methods provides a solid foundation for conducting further research to fill these data gaps. Future studies should focus on determining the precise half-lives of this metabolite in different soil types and aquatic environments, as well as its potential for leaching and bioaccumulation. This will enable a more accurate prediction of its environmental persistence and potential long-term effects.
References
- 1. Thiencarbazone-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiencarbazone-methyl (Ref: BYH 18636 ) [sitem.herts.ac.uk]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. epa.gov [epa.gov]
- 5. Determination of Thiencarbazone-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
Thiencarbazone-methyl degradation product identification
An In-depth Technical Guide to the Identification of Thiencarbazone-Methyl Degradation Products
Introduction
Thiencarbazone-methyl is a sulfonyl-amino-carbonyl-triazolinone herbicide used for the selective control of grass and broadleaf weeds in crops such as corn and wheat.[1] It functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of essential amino acids in susceptible plants, ultimately leading to their death. Understanding the environmental fate and degradation of thiencarbazone-methyl is critical for assessing its potential impact on non-target organisms and ecosystems. This guide provides a comprehensive overview of the degradation products of thiencarbazone-methyl, the analytical methodologies for their identification, and quantitative data on its degradation rates.
Degradation Pathways of Thiencarbazone-methyl
The degradation of thiencarbazone-methyl in the environment proceeds through several key pathways, primarily driven by metabolic activities in soil and aquatic systems. While it is stable to photolysis in water and soil and hydrolyzes slowly under typical environmental conditions, aerobic soil metabolism and anaerobic aquatic metabolism are significant routes of transformation.[2]
The primary degradation steps involve the hydrolysis of the urea group and the methyl ester, leading to the formation of several key metabolites.[2] The major transformation products identified in various environmental matrices include BYH 18636-carboxylic acid, BYH 18636-sulfonamide-carboxylic acid, and BYH 18636-sulfonamide.[3]
Identified Degradation Products
Several metabolites of thiencarbazone-methyl have been identified in environmental studies. These transformation products are crucial for understanding the overall environmental impact of the herbicide.
Major Degradation Products:
-
BYH18636-carboxylic acid (M01): Formed by the hydrolysis of the methyl ester group of the parent compound.[3]
-
BYH18636-sulfonamide (M15): Results from the cleavage of the urea bridge.[3]
-
BYH18636-sulfonamide-carboxylic acid (M03): A metabolite formed through further transformation of M01 or M15.[3]
-
MMT (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one): A product of the hydrolysis of thiencarbazone-methyl.[2]
Other Identified Products:
-
Thieno-saccharine[2]
-
Triazolinone-carboxamide[4]
-
BYH 18636-dicarboxy sulfonamide[5]
-
Methyl carbamate[2]
Quantitative Degradation Data
The persistence of thiencarbazone-methyl in the environment is determined by its degradation rate, often expressed as a half-life (DT₅₀). The following table summarizes the reported half-lives under various conditions.
| Degradation Process | Matrix | Half-life (DT₅₀) | Reference |
| Aerobic Soil Metabolism | Soil | 3.2 - 55 days | [2] |
| Soil | 11.6 days (typical) | [6] | |
| Soil | 16 - 23.9 days | [7] | |
| Hydrolysis | Water | 18 - 22 days | [7] |
| Water | Slow degradation | [2] | |
| Photodegradation | Water | Stable | [2] |
| Soil | 18.7 - 22.6 days | [7] | |
| Anaerobic Aquatic Metabolism | Water/Sediment | Primary degradation route | [2] |
Experimental Protocols
The identification and quantification of thiencarbazone-methyl and its metabolites require sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique employed for this purpose.[3]
Sample Preparation
Water Samples:
-
Acidify the water sample using formic acid.
-
Perform solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge to concentrate the analytes and remove interfering substances.[3]
Soil and Sediment Samples:
-
Extract the samples with acidified acetonitrile.
-
Clean up the extract using a primary secondary amine (PSA) cartridge to remove co-extractives.[3]
Analytical Instrumentation and Conditions
A typical LC-MS/MS method for the analysis of thiencarbazone-methyl and its metabolites is detailed below.[3][5][8]
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) system.
-
Analytical Column: Agilent Poroshell 120EC-C18 (2.1 mm × 75 mm, 2.7 μm) or equivalent.[3]
-
Mobile Phase: Gradient elution with acetonitrile and water.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]
-
Quantification: External standard method using matrix-matched calibration curves.[3]
Conclusion
The degradation of thiencarbazone-methyl is a complex process resulting in the formation of several metabolites. Aerobic soil metabolism is a key pathway for its dissipation. The identification and quantification of these degradation products are essential for a thorough environmental risk assessment. The analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for monitoring thiencarbazone-methyl and its metabolites in various environmental matrices. This guide provides researchers and scientists with the core information needed to understand and investigate the environmental fate of this herbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Determination of Thiencarbazone-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
- 4. Thiencarbazone-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Thiencarbazone-methyl (Ref: BYH 18636 ) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Biological Activity Screening of Novel 1,2,4-Triazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological potential of novel 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, and antimicrobial properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to aid researchers in the design and execution of their screening programs.
Introduction to the Biological Significance of 1,2,4-Triazoles
The five-membered heterocyclic ring of 1,2,4-triazole is a key pharmacophore in a variety of clinically used drugs. Its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive moiety for the design of new therapeutic agents. Derivatives of 1,2,4-triazole have demonstrated a broad range of pharmacological effects, including but not limited to, anticancer, antifungal, antimicrobial, antiviral, and anti-inflammatory activities. This guide focuses on the primary screening assays and mechanistic studies relevant to the discovery of novel 1,2,4-triazole-based drug candidates in the key areas of oncology and infectious diseases.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro biological activity of various novel 1,2,4-triazole derivatives reported in recent literature. This data is intended to provide a comparative overview of the potency of different structural classes.
Table 1: Anticancer Activity of Novel 1,2,4-Triazole Derivatives (IC50 in µM)
| Compound/Series | Cell Line | IC50 (µM) | Target(s) | Reference |
| Indole-1,2,4-triazole Hybrid (9p) | HeLa | 0.083 (83 nM) | Tubulin Polymerization | [1] |
| Indole-1,2,4-triazole Hybrid (12) | HeLa | 0.15 | Tubulin Polymerization | [2] |
| Triazole-based CA-4 Analogue (7) | Various | Potent sub-micromolar | Tubulin Polymerization | [3][4] |
| Thiazolo[3,2-b][1][3][4]-triazole (14d) | Renal Cancer Cell Line Subpanel | GI50 selectivity ratio of 6.99 | EGFR, BRAF, Tubulin | [5] |
| 1,2,4-Triazole-Pyridine Hybrid (TP6) | B16F10 (Murine Melanoma) | 41.12 | Not specified | [6][7] |
| 1,2,3-Triazole/1,2,4-Oxadiazole Hybrid (7i-m) | HT-29, A-549, Panc-1, MCF-7 | GI50 0.028-0.045 (28-45 nM) | EGFR/VEGFR-2 | [8] |
| N-phenyl-1,2,4-triazole (6a-c) | MCF-7 | 1.29-4.30 | EGFR | [9] |
| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (17) | MCF-7 | 0.31 | CDK2 (docking) | [10] |
| Bis-triazole Hybrid (19c, 19f, 19h, 19l) | MCF-7 | 9-16 | COX-2, Aromatase, BRAFV600E, EGFR | [11][12] |
Table 2: Antifungal Activity of Novel 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound/Series | Fungal Strain(s) | MIC (µg/mL) | Mechanism of Action | Reference |
| 1,2,3-Benzotriazine-4-one hybrids | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | CYP51 Inhibition | [13] |
| Thiazolo[4,5-d]pyrimidine hybrids (2a, 2b, 2c, 3a, 3b) | Various | Good to Excellent (0.06 - 8) | Not specified | [13] |
| Triazole containing isoxazole (5a) | Candida parapsilosis, Candida albicans | MIC80 = 0.0313 | Not specified | [13] |
| Ravuconazole/Isavuconazole derivatives (14l) | Candida glabrata, Candida albicans | 0.125 | CYP51 Inhibition | [13] |
| Azole derivatives with 1,2,3-triazole (4l, 4s, 4w) | Candida albicans SC5314 | MIC50 = 0.51, 0.53, 0.69 | CYP51 Inhibition | [14] |
| N-( (4-P-Toluidine methyl) piperazine -1-Yl ) methyl )-4H-1,2,,4-Triazole -3-Amine | Candida albicans | T1: 16mm (Zone of Inhibition) | Not specified | [15] |
Table 3: Antimicrobial Activity of Novel 1,2,4-Triazole Derivatives
| Compound/Series | Bacterial Strain(s) | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 4-Amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethyl | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | MIC = 5 µg/mL | [16] |
| Schiff bases of isatin derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | 20-27 mm | [16] |
| Mannich bases with 4-methyl piperidine and trifluoromethyl phenyl piperazine | E. coli, S. aureus, P. aeruginosa | 22-33 mm; MIC = 1.56-3.12 µg/mL | [16] |
| Indole-triazole conjugates (6a-u) | Gram-negative strains | 11-15 mm; MIC ≈ 250 µg/mL | [17] |
| Synthetic 1,2,4-triazole derivatives (5a-g) | S. aureus, B. cereus, E. coli, P. aeruginosa | Good to reasonable activity | [18] |
| [1][3][4]-Triazolo aniline (11b) | Staphylococcus aureus, Escherichia coli | Highest activity in series | [19] |
| 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | Various | Good to moderate activity | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the biological screening of 1,2,4-triazole derivatives.
In Vitro Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Test compounds (1,2,4-triazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO). Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100 The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial and Antifungal Susceptibility Testing
This method is widely used to assess the antimicrobial and antifungal activity of chemical compounds.
Materials:
-
Petri dishes
-
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Bacterial or fungal strains of interest
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic or antifungal drug)
-
Negative control (solvent alone)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of microorganisms.
-
Well Preparation: Use a sterile cork borer to punch uniform wells into the agar.
-
Compound Addition: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial/antifungal activity.
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Standardized microbial suspension
-
Test compounds
-
Positive and negative growth controls
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 1,2,4-triazole derivatives and a typical experimental workflow for biological activity screening.
Experimental Workflow for Biological Activity Screening
Signaling Pathways in Cancer Targeted by 1,2,4-Triazole Derivatives
Mechanism of Action of Azole Antifungals
Conclusion
The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The screening methods and mechanistic assays outlined in this guide provide a robust framework for the evaluation of novel derivatives. By combining systematic screening with a deeper understanding of the underlying biological pathways, researchers can more effectively identify and optimize lead compounds with the potential for clinical development. The provided data and visualizations serve as a valuable resource for navigating the initial stages of drug discovery in this important area of medicinal chemistry.
References
- 1. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tsijournals.com [tsijournals.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing qualitative and inferred solubility information, alongside detailed experimental protocols for determining solubility.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Triazole derivatives are known for a wide range of biological activities.[1] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and in vitro/in vivo screening.
Physicochemical Properties
-
Molecular Formula: C₄H₇N₃O₂
-
Molecular Weight: 129.12 g/mol
-
Appearance: Typically a solid at room temperature.
Solubility Profile
Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on related compounds and general principles of organic chemistry, a qualitative and inferred solubility profile can be summarized. The presence of polar functional groups (methoxy, amide, and the triazole ring itself) suggests a higher affinity for polar solvents.
One key piece of information is that the monohydrate of this compound has been successfully crystallized from ethanol, indicating that it is at least sparingly soluble in ethanol at elevated temperatures and less soluble at lower temperatures.[2]
Table 1: Qualitative and Inferred Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Inferred Solubility | Rationale/Evidence |
| Polar Protic | Ethanol | Soluble to Sparingly Soluble | Crystals of the monohydrate have been grown from ethanol.[2] Triazoles generally show solubility in alcohols.[3] |
| Methanol | Likely Soluble | Similar polarity to ethanol; often a good solvent for triazole derivatives.[3][4] | |
| Water | Sparingly Soluble to Insoluble | The core 1H-1,2,4-triazole is water-soluble, but substituents decrease polarity.[1] | |
| Polar Aprotic | Acetone | Likely Soluble | Good solvent for many polar organic compounds.[3] |
| Acetonitrile | Likely Soluble | Commonly used in chromatography for compounds of similar polarity. | |
| Dimethylformamide (DMF) | Likely Soluble | High polarity makes it a good solvent for many heterocyclic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent, often used for compounds with low solubility.[4] | |
| Non-Polar | Hexane | Likely Insoluble | "Like dissolves like" principle suggests poor solubility of a polar compound in a non-polar solvent. |
| Toluene | Likely Insoluble | The aromatic character may offer some minimal interaction, but significant solubility is unlikely. | |
| Chlorinated | Dichloromethane (DCM) | Possibly Sparingly Soluble | Intermediate polarity; some triazole derivatives show solubility in DCM.[3][4] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Add approximately 10 mg of the compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution against a dark background.
-
Soluble: No solid particles are visible.
-
Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely unchanged.
-
-
If the compound dissolves, add another 10 mg portion and repeat the process to get a semi-quantitative estimate.
-
Record the observations for each solvent.
The shake-flask method is a reliable technique for determining thermodynamic solubility.[5][6]
Materials:
-
This compound
-
Chosen organic solvent
-
Screw-capped vials or flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a vial (enough to ensure a saturated solution with undissolved solid remaining).
-
Accurately pipette a known volume of the solvent into the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[6]
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.
-
Dilute the filtered, saturated solution with a known volume of the solvent.
-
Determine the concentration of the compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC or UV-Vis).
-
Calculate the original concentration in the saturated solution, which represents the solubility. Express the result in units such as mg/mL or mol/L.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for the Shake-Flask Method.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with a strong foundational understanding of its likely solubility characteristics. The inferred solubility profile suggests a preference for polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocols provided herein offer a reliable path to generating this critical data in the laboratory.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. bioassaysys.com [bioassaysys.com]
An In-depth Technical Guide to 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one (CAS 135302-13-5)
This technical guide provides a comprehensive overview of the chemical compound with CAS number 135302-13-5, including its nomenclature, physicochemical properties, and its role as a significant metabolite of the herbicide thiencarbazone-methyl. This document is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and agrochemistry.
Chemical Identity and Nomenclature
The compound with CAS number 135302-13-5 is a heterocyclic organic molecule. Its systematic IUPAC name and common synonyms are provided below.
IUPAC Name: 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one[1]
Synonyms:
-
3-Methoxy-4-Methyl-1H-1,2,4-triazol-5(4H)-one[3]
-
5-Methoxy-4-Methyl-1,2,4-triazolinone[3]
-
MMT (in the context of thiencarbazone-methyl metabolism)
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H7N3O2 | [3] |
| Molecular Weight | 129.12 g/mol | [3] |
| Melting Point | 146-148 °C | |
| Density | 1.42 g/cm³ | [2] |
| pKa (Predicted) | 6.85 ± 0.20 | [3] |
| Acute Oral Toxicity (LD50, rat) | > 2500 mg/kg | |
| Solubility | Triazoles, as a class, are generally soluble in water and polar organic solvents like ethanol and methanol.[2][3] Specific solubility data for this compound is not readily available. |
Role as a Metabolite of Thiencarbazone-Methyl
3-methoxy-4-methyl-1H-1,2,4-triazol-5-one is a primary environmental transformation product of the herbicide thiencarbazone-methyl. The degradation of thiencarbazone-methyl in soil and aquatic environments leads to the formation of this triazolinone metabolite. Understanding the fate and behavior of this metabolite is crucial for a comprehensive environmental risk assessment of the parent herbicide.
Degradation Pathway of Thiencarbazone-Methyl
The formation of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one from thiencarbazone-methyl proceeds through the cleavage of the sulfonylurea bridge. A simplified degradation pathway is illustrated below.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the environmental fate and toxicological profile of chemical compounds. The following sections outline standardized methodologies relevant to the study of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one.
Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)
This protocol is designed to determine the rate and route of degradation of a test substance in soil under aerobic conditions.
Objective: To evaluate the persistence and transformation of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one in soil.
Methodology:
-
Test System: A minimum of three different soil types with varying textures, organic carbon content, and pH are used.
-
Test Substance Application: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its expected environmental exposure.
-
Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.
-
Analysis: At periodic intervals, replicate soil samples are extracted with appropriate solvents. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its transformation products.
-
Mineralization: Evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified by liquid scintillation counting to determine the extent of mineralization.
-
Bound Residues: The amount of non-extractable (bound) radioactivity remaining in the soil is determined by combustion analysis.
Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD Guideline 423)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
Objective: To determine the acute toxicity of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one following a single oral dose.
Methodology:
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded weekly.
-
Procedure: The study is conducted in a stepwise manner, with the outcome of dosing at one level determining the next step. Typically, a group of three animals is used at each step.
-
Endpoint: The test is terminated when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The result is an estimated LD50 range and a classification of the substance's toxicity.
Conclusion
3-methoxy-4-methyl-1H-1,2,4-triazol-5-one is a key metabolite in the environmental degradation of the herbicide thiencarbazone-methyl. This guide provides essential information for its identification, characterization, and the assessment of its environmental and toxicological impact. The provided experimental protocols, based on international guidelines, offer a framework for further research and regulatory evaluation of this compound.
References
Methodological & Application
Synthesis of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The described synthetic route is a two-step process involving the formation of a key intermediate, 4-methyl-1,2,4-triazolidine-3,5-dione, followed by a selective O-methylation.
The synthesis of substituted 1,2,4-triazoles is a significant area of focus in organic and medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. The following protocol outlines a reproducible method for the preparation of this compound, providing detailed steps for laboratory execution.
Experimental Protocols
Step 1: Synthesis of 4-methyl-1,2,4-triazolidine-3,5-dione (Intermediate 1)
This procedure is adapted from established one-pot methods for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones.[1][2] The reaction proceeds via the formation of a methyl isocyanate intermediate in situ, which then reacts with ethyl carbazate, followed by cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methylamine solution (40% in water) | 31.06 | 2.4 mL | ~30 mmol |
| Triphosgene | 296.75 | 2.97 g | 10 mmol |
| Ethyl carbazate | 104.11 | 3.33 g | 32 mmol |
| Cesium carbonate | 325.82 | 11.4 g | 35 mmol |
| Anhydrous 1,4-Dioxane | - | 100 mL | - |
| 5 M Potassium hydroxide solution | - | As needed | - |
| Concentrated Hydrochloric acid | - | As needed | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,4-dioxane (100 mL) and cesium carbonate (11.4 g, 35 mmol).
-
Cool the suspension in an ice bath and slowly add the methylamine solution (2.4 mL, ~30 mmol).
-
In a separate, dry container, carefully weigh triphosgene (2.97 g, 10 mmol). Caution: Triphosgene is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Add the triphosgene to the stirred methylamine suspension in small portions over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 hours.
-
Add ethyl carbazate (3.33 g, 32 mmol) to the reaction mixture and continue stirring overnight at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a 5 M aqueous solution of potassium hydroxide until the solid dissolves and reflux the mixture for 5 hours.
-
Cool the reaction mixture in an ice bath and carefully neutralize with concentrated hydrochloric acid to a pH of 1-2.
-
The resulting white precipitate of 4-methyl-1,2,4-triazolidine-3,5-dione is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound (Final Product)
This step involves the selective O-methylation of the 4-methyl-1,2,4-triazolidine-3,5-dione intermediate. Achieving selectivity for O-alkylation over N-alkylation is crucial. The use of a methylating agent such as diazomethane or methyl iodide in the presence of a suitable base can be employed. The following protocol utilizes methyl iodide and a mild base to favor O-methylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methyl-1,2,4-triazolidine-3,5-dione | 115.09 | 1.15 g | 10 mmol |
| Methyl iodide | 141.94 | 0.75 mL | 12 mmol |
| Silver(I) oxide | 231.74 | 2.78 g | 12 mmol |
| Anhydrous Acetone | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask protected from light, suspend 4-methyl-1,2,4-triazolidine-3,5-dione (1.15 g, 10 mmol) and silver(I) oxide (2.78 g, 12 mmol) in anhydrous acetone (50 mL).
-
Stir the suspension at room temperature and add methyl iodide (0.75 mL, 12 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the silver salts and wash the solid residue with acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-methyl-1,2,4-triazolidine-3,5-dione | C₃H₅N₃O₂ | 115.09 | White crystalline solid |
| This compound | C₄H₇N₃O₂ | 129.12 | Solid |
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for this compound.
References
Application Note: High-Throughput Analysis of Triazole Herbicide Metabolites in Environmental and Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive analytical method for the simultaneous determination of key triazole herbicide metabolites, including 1,2,4-triazole (T), triazolylalanine (TA), and triazolylacetic acid (TAA), in complex matrices such as soil, water, and various food products. The described protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UPLC-MS/MS). This methodology provides high-throughput capabilities, excellent sensitivity, and reliable quantification, making it suitable for routine monitoring, environmental fate studies, and food safety assessments. All quantitative data from cited studies are summarized for comparative analysis, and a detailed experimental protocol is provided.
Introduction
Triazole herbicides are a widely used class of pesticides for the control of broadleaf weeds in various agricultural settings. Due to their persistence and potential for mobility in the environment, there is a growing concern regarding their residues and the presence of their metabolites in soil, water, and the food chain. The common metabolites of toxicological concern across the triazole class are 1,2,4-triazole (T), triazolylalanine (TA), and triazolylacetic acid (TAA).[1][2][3][4] Regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds, necessitating sensitive and reliable analytical methods for their detection and quantification.
This application note presents a comprehensive analytical workflow for the analysis of triazole herbicide metabolites. The method is based on the widely accepted QuEChERS sample preparation technique, which offers the advantage of minimal solvent usage and high sample throughput. Subsequent analysis by UPLC-MS/MS provides the selectivity and sensitivity required for trace-level detection in complex sample matrices.
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.
-
Reagents: Formic acid (FA), Acetic acid (AA), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.
-
Analytical Standards: 1,2,4-triazole (T), triazolylalanine (TA), triazolylacetic acid (TAA) and their corresponding isotopically labeled internal standards (e.g., ¹³C, ¹⁵N labeled).
Sample Preparation: Modified QuEChERS Protocol
-
Homogenization: Homogenize 10 g of the solid sample (e.g., fruit, vegetable, soil) or measure 10 mL of the liquid sample (e.g., water).
-
Extraction:
-
To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile (with 1% acetic acid).
-
For soil and produce samples, add 10 mL of water to the tube.
-
Add the appropriate amount of internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) before injection. The dilution factor will depend on the expected concentration of the analytes.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
UPLC-MS/MS Analysis
-
Chromatographic Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each analyte and internal standard should be optimized.
-
Workflow Diagram
Caption: General workflow for the analysis of triazole herbicide metabolites.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of triazole metabolites from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Various Matrices (µg/kg)
| Compound | Matrix | LOD | LOQ | Reference |
| 1,2,4-triazole | Soil | - | 1.1 | [5] |
| Propiconazole | Soil | - | 4.0 | [5] |
| 10 Triazole Fungicides | Chinese Herbs | 0.10 - 2.57 | 0.20 - 5.52 | [6] |
| 21 Triazole Fungicides | Animal-Origin Foods | 0.1 - 0.3 | 0.3 - 0.9 | [7] |
| Triazole Compounds | Fruits & Vegetables | - | ≤10 | [8] |
| 1,2,4-triazole, TAA, Difenoconazole-alcohol, Prothioconazole | Fruits & Vegetables | - | 50 | [8] |
Table 2: Recovery Rates (%) in Spiked Samples
| Compound/Method | Matrix | Fortification Levels (µg/kg) | Recovery Range (%) | Reference |
| 1,2,4-triazole | Soil | Not Specified | 83 - 97 | [5] |
| Propiconazole | Soil | Not Specified | 93 - 99 | [5] |
| 28 Pesticides | Chinese Herbs | Not Specified | 70.6 - 125.7 | [6] |
| 21 Triazole Fungicides | Animal-Origin Foods | 1.0, 2.0, 5.0 | 72.0 - 114.8 | [7] |
| 14 Triazole Fungicides & 8 Metabolites | Apples | 25-50 (ppb) | 70 - 101 | [3][4] |
| 14 Triazole Fungicides & 8 Metabolites | Peaches | 25-50 (ppb) | 60 - 121 | [3][4] |
| 14 Triazole Fungicides & 8 Metabolites | Flour | 25-50 (ppb) | 57 - 118 | [3][4] |
Results and Discussion
The presented method demonstrates excellent performance for the analysis of triazole herbicide metabolites across a variety of challenging matrices. The use of a modified QuEChERS protocol allows for efficient extraction and cleanup, significantly reducing matrix effects and improving the reliability of the results. The d-SPE cleanup step with a combination of PSA and C18 sorbents is effective in removing interfering compounds such as pigments, fatty acids, and other co-extractives.
The UPLC-MS/MS analysis in MRM mode provides the high selectivity and sensitivity necessary for detecting these metabolites at trace levels. The use of isotopically labeled internal standards is crucial for accurate quantification, as it compensates for any matrix-induced signal suppression or enhancement and variations in extraction recovery.[3][4]
The quantitative data presented in Tables 1 and 2 highlight the method's robustness. The low limits of detection and quantification are well below the typical MRLs set by regulatory agencies. The recovery rates are consistently within the acceptable range of 70-120% for most analytes and matrices, demonstrating the accuracy of the method.
Conclusion
This application note provides a detailed and validated method for the determination of triazole herbicide metabolites in various environmental and food samples. The combination of a streamlined QuEChERS sample preparation protocol and sensitive UPLC-MS/MS analysis offers a reliable and high-throughput solution for researchers, scientists, and professionals in the field of pesticide residue analysis. The presented workflow and performance data can serve as a valuable resource for laboratories involved in food safety, environmental monitoring, and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. [PDF] Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of triazole fungicide and triazine herbicide residues in Chinese herbs by ultra-performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
HPLC-UV method for quantification of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one
An HPLC-UV method has been developed for the quantification of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one, a significant heterocyclic compound often utilized as an intermediate in the synthesis of active pharmaceutical ingredients and agrochemicals. This application note provides a detailed protocol for the accurate and precise measurement of this compound in various sample matrices. The method employs reversed-phase chromatography, which is well-suited for the separation of polar compounds like triazole derivatives.
Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to the development of a robust analytical method.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₄H₇N₃O₂ |
| Molar Mass | 129.12 g/mol [1][2] |
| Appearance | Crystalline powder |
| Solubility | Slightly soluble in chloroform, methanol, and water |
Chromatographic Conditions
The selection of the stationary and mobile phases is critical for achieving optimal separation and peak shape. Based on the polar nature of the analyte and methods for similar compounds, a reversed-phase C18 column is employed. The mobile phase consists of a mixture of acetonitrile and a phosphate buffer, which helps to control the pH and ensure reproducible retention times.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 20 mM Potassium Phosphate buffer (pH 3.5) B: Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 220 nm (Estimated based on typical triazole absorbance) |
Note: The optimal UV detection wavelength should be determined by obtaining a UV spectrum of a standard solution of this compound. In the absence of this data, 220 nm is a reasonable starting point as many triazole compounds exhibit absorbance in this region.
Experimental Protocols
Reagent and Standard Preparation
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.5): Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A: 10% Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the matrix. For a solid sample:
-
Accurately weigh a portion of the homogenized sample.
-
Extract the analyte with a suitable solvent (e.g., methanol or acetonitrile) using sonication or vortexing.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the initial mobile phase to fall within the calibration range.
Method Validation Parameters
The following parameters should be assessed to ensure the method is suitable for its intended purpose.
| Parameter | Specification |
| Linearity | R² > 0.999 over the concentration range |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 2% for both repeatability and intermediate precision |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10 |
| Specificity | No interfering peaks from blank matrix at the retention time of the analyte |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow.
References
Application Notes and Protocols for the Use of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound of increasing interest in the fields of environmental and residue analysis. It has been identified as a transformation product of the herbicide thiencarbazone-methyl.[1] Accurate quantification of this metabolite is crucial for environmental monitoring, food safety assessment, and pharmacokinetic studies. This document provides detailed application notes and protocols for the use of this compound as an analytical standard, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
These guidelines are intended to assist researchers in developing and validating robust analytical methods for the detection and quantification of this compound in various matrices.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an analytical standard is fundamental for the development of reliable analytical methods.
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 135302-13-5 | PubChem |
| Molecular Formula | C₄H₇N₃O₂ | [1] |
| Molecular Weight | 129.12 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Purity | Commercially available at ≥97% | - |
| Solubility | Soluble in polar organic solvents such as methanol, acetonitrile, and DMSO. Moderate solubility in water is expected based on structurally similar triazole compounds. | Inferred from general triazole properties. |
| Storage | Store at 2-8°C, protected from light and moisture. | General recommendation for analytical standards. |
Experimental Protocols
The following protocols are provided as a guide for the use of this compound as an analytical standard. Method parameters, especially for LC-MS/MS, may require optimization based on the specific instrumentation and matrix being analyzed.
Preparation of Standard Solutions
Accurate preparation of stock and working standard solutions is critical for the quantification of the analyte.
Materials:
-
This compound analytical standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Class A volumetric flasks
-
Calibrated pipettes
Protocol for Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard.
-
Once fully dissolved, bring the flask to volume with methanol.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution in an amber glass vial at 2-8°C.
Protocol for Working Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol/water or acetonitrile/water).
-
The concentration of the working solutions should bracket the expected concentration range of the analyte in the samples.
-
Store the working solutions at 2-8°C and prepare fresh as needed, depending on stability assessments.
Recommended LC-MS/MS Method
This section outlines a recommended starting point for developing an LC-MS/MS method for the analysis of this compound.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Predicted Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | 130.1 m/z |
| Product Ions (Q3) | Prediction 1: ~102.1 m/z (Loss of CO) Prediction 2: ~74.1 m/z (Further fragmentation) |
| Collision Energy | Optimization required |
| Dwell Time | 100 ms |
Note: The predicted product ions should be confirmed by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Collision energies should be optimized for each transition to achieve maximum sensitivity.
Data Presentation
The following table provides a template for summarizing quantitative data obtained from a typical calibration curve experiment.
| Calibration Level | Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) |
| 1 | 1 | |||
| 2 | 5 | |||
| 3 | 10 | |||
| 4 | 50 | |||
| 5 | 100 | |||
| 6 | 250 | |||
| 7 | 500 |
A calibration curve should be constructed by plotting the response ratio against the concentration, and a linear regression analysis should be performed. The coefficient of determination (r²) should be ≥ 0.99 for a valid calibration.
Visualizations
Diagrams are provided to illustrate key workflows and relationships.
Caption: Workflow for the preparation and analysis of this compound standards.
Caption: Key elements in the development of an analytical method for the target compound.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound and all associated chemicals.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
Disclaimer
The information provided in these application notes is intended for guidance and research purposes only. It is the responsibility of the user to validate any analytical method for its intended use and to ensure compliance with all applicable regulations. The predicted MS/MS fragmentation patterns should be experimentally verified.
References
Application Notes and Protocols: 1,2,4-Triazoles in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-triazole derivatives represent a cornerstone in modern agricultural chemistry, exhibiting a broad spectrum of biological activities that are pivotal for crop protection and yield enhancement.[1][2][3][4] This versatile heterocyclic scaffold is the foundation for a significant number of commercial agrochemicals, primarily categorized as fungicides, plant growth regulators (PGRs), and herbicides.[1][5][6] Their widespread use stems from their high efficacy, systemic properties, and, in many cases, favorable toxicological profiles.[7][8]
These application notes provide a comprehensive overview of the agricultural applications of 1,2,4-triazoles, with detailed experimental protocols and quantitative data to support researchers in their discovery and development efforts.
Fungicidal Applications
1,2,4-triazole fungicides are renowned for their broad-spectrum activity against a wide array of phytopathogenic fungi.[9][10] They are systemic in nature, allowing for protective, curative, and eradicant action.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mode of action of triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol.[1][9][11][12] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.[1]
The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme, preventing the conversion of lanosterol to ergosterol.[11] This disruption leads to the accumulation of toxic methylated sterol precursors, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[11]
Quantitative Fungicidal Activity Data
The efficacy of 1,2,4-triazole fungicides is commonly quantified by determining their half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC). The following table summarizes the in vitro fungicidal activity of several novel 1,2,4-triazole derivatives against various plant pathogens.
| Compound ID | Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| 8d | Physalospora piricola | 10.808 | Mefentrifluconazole | 14.433 |
| 8k | Physalospora piricola | 10.126 | Mefentrifluconazole | 14.433 |
| 5a4 | Sclerotinia sclerotiorum | 1.59 | Difenoconazole | - |
| 5a4 | Phytophthora infestans | 0.46 | Difenoconazole | - |
| 5a4 | Rhizoctonia solani | 0.27 | Difenoconazole | - |
| 5a4 | Botrytis cinerea | 11.39 | Difenoconazole | - |
| 5b2 | Sclerotinia sclerotiorum | 0.12 | Difenoconazole | - |
| 6h | Physalospora piricola | 13.095 | Mefentrifluconazole | 39.516 |
| 5j | Phytophthora capsici | 17.362 | Mefentrifluconazole | 75.433 |
| 25 | Gibberlla nicotiancola | 0.0087–0.0309 | Triadimefon | 0.0195–0.0620 |
| 25 | Gibberlla saubinetii | 0.0087–0.0309 | Triadimefon | 0.0195–0.0620 |
Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Rate Method)
This protocol details the determination of the antifungal activity of 1,2,4-triazole derivatives against phytopathogenic fungi using the mycelium growth rate method.[13]
Materials:
-
Test compounds (1,2,4-triazole derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (9 cm diameter)
-
Fungal cultures of target pathogens
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare stock solutions of a high concentration (e.g., 10,000 µg/mL).
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.
-
Incorporation of Test Compounds: Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without any test compound.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the edge of an actively growing fungal colony on a PDA plate, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, with the mycelium facing down, at the center of the prepared PDA plates.
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has almost covered the entire plate.
-
Calculation of Inhibition Rate: Calculate the percentage inhibition of mycelial growth using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
-
-
EC50 Determination: The EC50 value can be determined by plotting the inhibition percentage against the logarithm of the compound concentration and performing a probit analysis.
Plant Growth Regulation
Certain 1,2,4-triazole derivatives act as plant growth regulators (PGRs), primarily by inhibiting the biosynthesis of gibberellins, a class of hormones that regulate stem elongation.[12][14] This leads to a more compact plant architecture, which can be beneficial in preventing lodging in cereals, improving fruit set, and enhancing stress tolerance.[14][15] Paclobutrazol is a widely used triazole-based PGR.[12][16]
Quantitative Data on Plant Growth Regulation by Paclobutrazol
The application of paclobutrazol can have significant effects on plant growth and yield. The optimal concentration and application timing vary depending on the crop species and desired outcome.
| Crop | Application Method & Timing | Paclobutrazol Concentration | Observed Effects |
| Ougan (Citrus) | Root irrigation | 500 mg/L | Optimal balance between growth inhibition and maintenance of photosynthetic and nutritional status.[3] |
| Groundnut | Foliar spray at 30 days after emergence | 100 ppm | Significant reduction in plant height; 27.4% increase in pod yield.[4][17] |
| Litchi | Trunk soil line pore | 4.0 g per meter of canopy diameter | Reduced tree size, increased number of fruits per tree.[16][18] |
| Cucumber | Seedling application (1+1) | 30-40 ppm | Increased seedling quality, reduced seedling height.[12][19] |
| Canola | Foliar spray at 10 cm stalk height | - | 35-73% decrease in plant height; 21.1-21.6% increase in seed yield.[20] |
| Rice | Foliar spray at jointing stage | - | Reduced plant height, thickened stems, shortened internodes, increased lodging resistance and yield. |
Experimental Protocol: Evaluating Plant Growth Regulatory Effects
This protocol outlines a greenhouse experiment to assess the plant growth regulatory effects of 1,2,4-triazole compounds on a model crop like wheat.
Materials:
-
Test compounds (1,2,4-triazole derivatives)
-
Wheat seeds (a variety known for its response to PGRs)
-
Pots (e.g., 15 cm diameter)
-
Potting mix (soil, sand, and compost in a suitable ratio)
-
Greenhouse with controlled temperature and light conditions
-
Foliar spray applicator
-
Ruler or measuring tape
-
Calipers
-
Balance
Procedure:
-
Planting: Fill pots with the potting mix and sow a predetermined number of wheat seeds (e.g., 5 seeds) per pot at a uniform depth. Water the pots as needed.
-
Thinning: After germination and establishment, thin the seedlings to a uniform number per pot (e.g., 3 plants).
-
Treatment Application: At a specific growth stage (e.g., second node stage, Z32), prepare aqueous solutions of the test compounds at various concentrations. Include a control group sprayed with water and a surfactant. Apply the treatments as a foliar spray until runoff.
-
Growth Measurements: At regular intervals after treatment and at maturity, measure the following parameters:
-
Plant height (from the soil surface to the tip of the ear)
-
Stem diameter (at the base of the main tiller)
-
Number of tillers per plant
-
Leaf area
-
-
Yield and Yield Components (at harvest):
-
Number of ears per plant
-
Number of grains per ear
-
1000-grain weight
-
Total grain yield per pot
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects on the measured parameters.
Herbicidal Applications
Certain 1,2,4-triazole derivatives exhibit herbicidal activity, controlling a range of broadleaf and grassy weeds. Amitrole (3-amino-1,2,4-triazole) is a well-known non-selective herbicide from this class.[21] More recent research has focused on developing selective 1,2,4-triazole-based herbicides.
Quantitative Herbicidal Activity Data
The following table summarizes the herbicidal activity of some 1,2,4-triazole derivatives, highlighting their efficacy and crop safety.
| Compound ID | Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Crop Safety |
| 5av | Various grass and broadleaf weeds | 50-90 | >90 (post-emergence) | Safe for maize and wheat at 90 g a.i./ha.[6] |
| 5aw | Various grass and broadleaf weeds | 50-90 | >90 (post-emergence) | Safe for maize and wheat at 90 g a.i./ha.[6] |
| 4m | Cyperus rotundus | - | IC50 = 6.658 mg/L (pre-emergence) | - |
| C6 | Cucumis sativus, Leptochloa chinensis | 1.875 µg/mL (in vitro) | >90 | High selectivity for rice (only 8.3% inhibition at 7.5 µg/mL).[22] |
| 2k | Broad spectrum of 22 weeds | 37.5 | ~50 | Safe for corn, cotton, and rice at 150 g a.i./ha.[23] |
Experimental Protocol: Greenhouse Evaluation of Herbicidal Activity
This protocol describes a method for assessing the pre-emergence and post-emergence herbicidal activity of 1,2,4-triazole compounds in a greenhouse setting.
Materials:
-
Test compounds (1,2,4-triazole derivatives)
-
Acetone and surfactant (e.g., Tween 20)
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., maize, wheat)
-
Pots or flats
-
Potting soil
-
Greenhouse with controlled environmental conditions
-
Spray chamber
Procedure:
Pre-emergence Application:
-
Planting: Fill pots or flats with soil and sow the seeds of weed and crop species at a suitable depth.
-
Treatment Application: Prepare solutions of the test compounds in acetone/water with a surfactant. Immediately after planting, apply the solutions uniformly to the soil surface using a spray chamber at different application rates.
-
Incubation: Place the treated pots in the greenhouse and water as needed.
-
Evaluation: After a set period (e.g., 21 days), visually assess the herbicidal effect on each plant species. Record the percentage of weed control and crop injury on a scale of 0 (no effect) to 100 (complete kill).
Post-emergence Application:
-
Planting and Growth: Sow the seeds as described above and allow the plants to grow to a specific stage (e.g., 2-3 leaf stage).
-
Treatment Application: Apply the test compound solutions as a foliar spray to the plants in the spray chamber.
-
Incubation: Return the plants to the greenhouse.
-
Evaluation: After a specified time (e.g., 14-21 days), evaluate the herbicidal activity and crop tolerance as described for the pre-emergence test.
Conclusion
1,2,4-triazoles continue to be a highly valuable and versatile class of compounds in agricultural research and development. Their proven efficacy as fungicides, plant growth regulators, and herbicides, coupled with a well-understood mode of action for the fungicidal activity, makes them an attractive scaffold for the design of new and improved agrochemicals. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers working to harness the full potential of this important chemical class for sustainable agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Monitoring of Mycelial Growth of Aspergillus fumigatus in Liquid Culture by Optical Density - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cheminformatics and artificial intelligence for accelerating agrochemical discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]
- 16. mdpi.com [mdpi.com]
- 17. Effect of Different Levels and Time of Application of Paclobutrazol on Morphology, Yield and Yield Attributing Characters and Economics of Groundnut (Arachis hypogaea L.) [arccjournals.com]
- 18. ijcmas.com [ijcmas.com]
- 19. Influence of Doses and Application Methods of Paclobutrazol on Seedling Quality in Cucumber | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Antifungal Assay for 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-triazole derivatives are a significant class of antifungal agents that function primarily by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The inhibition of this pathway disrupts membrane integrity, leading to fungal cell growth inhibition and death. This document provides detailed protocols for the in vitro evaluation of the antifungal activity of novel 1,2,4-triazole derivatives using standardized methods.
The primary assays described are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent assay to determine the Minimum Fungicidal Concentration (MFC). These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.
Data Presentation: In Vitro Antifungal Activity of 1,2,4-Triazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of 1,2,4-triazole derivatives against various fungal pathogens, providing a clear comparison of their antifungal potency.
Table 1: MIC of Novel 1,2,4-Triazole Derivatives against Candida Species (µg/mL)
| Compound/Drug | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei | Candida auris |
| Derivative 1 | 0.125 | 0.25 | 0.06 | 0.5 | 0.125 |
| Derivative 2 | 0.25 | 0.5 | 0.125 | 1 | 0.25 |
| Derivative 3 | 0.06 | 0.125 | 0.03 | 0.25 | 0.06 |
| Fluconazole (Control) [1] | 0.5 | 16 | 1 | 64 | >64 |
| Voriconazole (Control) [2] | 0.03 | 0.25 | 0.03 | 0.25 | 0.06 |
Table 2: MIC of Novel 1,2,4-Triazole Derivatives against Filamentous Fungi (µg/mL)
| Compound/Drug | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Trichophyton rubrum |
| Derivative 1 | 0.25 | 0.5 | 1 | 0.125 |
| Derivative 2 | 0.5 | 1 | 2 | 0.25 |
| Derivative 3 | 0.125 | 0.25 | 0.5 | 0.06 |
| Voriconazole (Control) [3] | 0.25-1 | 0.5-1 | 0.5-2 | 0.06-0.25 |
| Itraconazole (Control) [3] | 0.25-1 | 0.125-0.5 | 0.25-1 | 0.06-0.25 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of 1,2,4-triazole derivatives against fungal isolates using the broth microdilution method, following CLSI guidelines.[4]
Materials:
-
1,2,4-Triazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85% NaCl)
-
96-well U-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
-
Multichannel pipette
Protocol:
-
Preparation of Antifungal Stock Solutions:
-
Dissolve the 1,2,4-triazole derivatives in DMSO to a stock concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution.
-
-
Inoculum Preparation:
-
For Yeasts (Candida spp.):
-
Subculture the yeast onto SDA and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[5]
-
-
For Filamentous Fungi (Aspergillus spp.):
-
Culture the fungus on PDA at 35°C for 5-7 days until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[5]
-
-
-
Plate Preparation and Inoculation:
-
Add 100 µL of RPMI-1640 medium to wells in columns 2-11 of a 96-well plate.
-
Add 200 µL of the working antifungal solution to the wells in column 12.
-
Perform serial twofold dilutions by transferring 100 µL from column 12 to column 11, mixing, and continuing this process down to column 2. Discard the final 100 µL from column 2.
-
Column 1 will serve as the growth control (drug-free).
-
Add 100 µL of the prepared fungal inoculum to each well (columns 1-12). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.[6]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the 1,2,4-triazole derivative that causes a significant inhibition of fungal growth (typically ≥50% for azoles) compared to the growth control.[4] This can be determined visually or by reading the optical density at 530 nm using a microplate reader.
-
Caption: Workflow for MIC Determination.
Determination of Minimum Fungicidal Concentration (MFC)
This protocol is performed after the MIC has been determined to assess whether the 1,2,4-triazole derivative has a fungistatic or fungicidal effect.
Materials:
-
96-well plate from the completed MIC assay
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile micropipette tips or a multi-pronged inoculator
-
Incubator (35°C)
Protocol:
-
Subculturing:
-
Incubation:
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control well.
-
-
MFC Determination:
-
The MFC is the lowest concentration of the 1,2,4-triazole derivative that results in no fungal growth or a 99.9% reduction in CFU/mL compared to the initial inoculum.[2]
-
Caption: Workflow for MFC Determination.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Environmental Analysis of Triazole Metabolites
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed methodologies for the preparation of environmental samples for the analysis of key triazole fungicide metabolites: 1,2,4-triazole (TRZ), triazole alanine (TA), and triazole acetic acid (TAA). Triazole fungicides are widely used in agriculture, and their metabolites can persist in soil and water, necessitating sensitive and reliable analytical methods for environmental monitoring.[1]
Introduction to Triazole Metabolites
Triazole fungicides are a significant class of pesticides used to protect crops from fungal diseases. Due to their chemical stability, these compounds and their metabolites can persist in the environment, leading to potential contamination of soil, water, and food sources.[1] The primary metabolites of concern are 1,2,4-triazole (TRZ), which is a common breakdown product of many triazole fungicides in the soil, as well as triazole alanine (TA) and triazole acetic acid (TAA), which are often found in plant matrices.[2] Monitoring the presence of these polar metabolites is crucial for assessing the environmental fate and potential risks associated with triazole fungicide use.
Sample Preparation Methodologies
The selection of an appropriate sample preparation method is critical for the accurate and sensitive analysis of triazole metabolites. These polar compounds can be challenging to extract from complex environmental matrices. The following sections detail two effective and widely used methods: Solid-Phase Extraction (SPE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, known as the QuPPe (Quick Polar Pesticides) method, for soil and sediment samples.
Table 1: Performance of Analytical Methods for Triazole Metabolites
| Analyte | Matrix | Method | Recovery (%) | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Reference |
| 1,2,4-Triazole | Groundwater | SPE-LC-MS/MS | ~100% | - | ~0.003 µg/L | [3][4] |
| 1,2,4-Triazole | Surface & Groundwater | SPE-LC-MS/MS | - | 0.013 µg/kg | 0.05 µg/kg | [5] |
| TRZ, TA, TAA | Fruits & Vegetables | QuPPe-LC-MS/MS | Generally Satisfactory | - | 0.01 mg/kg | [2][6] |
| Propiconazole | Soil | LC-MS/MS | - | - | 4.0 µg/kg | [7] |
| 1,2,4-Triazole | Soil | LC-MS/MS | - | - | 1.1 µg/kg | [7] |
Experimental Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is optimized for the extraction and pre-concentration of 1,2,4-triazole from water samples prior to LC-MS/MS analysis.[3][4][5]
Materials:
-
SPE Cartridges: Supelco ENVI-Carb Plus or equivalent carbon-based cartridges[3][4]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Nitrogen evaporator
-
Centrifuge tubes (15 mL)
-
Analytical balance
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Accurately measure 100 mL of the water sample and pass it through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained interferences.
-
Elution: Elute the retained analytes with 5 mL of acetonitrile into a clean 15 mL centrifuge tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[5]
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase of the LC-MS/MS system. Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
Workflow for SPE of Water Samples
Caption: Workflow for Solid-Phase Extraction of Triazole Metabolites from Water.
Experimental Protocol 2: QuPPe Method for Soil and Sediment Samples
The QuPPe (Quick Polar Pesticides) method is a modification of the popular QuEChERS method, specifically designed for the extraction of highly polar pesticides and their metabolites from various matrices, including soil.[2]
Materials:
-
Methanol with 1% formic acid (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL)
-
High-speed centrifuge
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system
Procedure:
-
Sample Extraction:
-
Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to hydrate the sample.
-
Add 10 mL of methanol with 1% formic acid.[2]
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be directly injected into the LC-MS/MS system or diluted with the initial mobile phase if necessary.
-
Caption: General Metabolic Pathway of Triazole Fungicides in the Environment.
References
- 1. benchchem.com [benchchem.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pub.geus.dk [pub.geus.dk]
- 5. epa.gov [epa.gov]
- 6. sciex.com [sciex.com]
- 7. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Triazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2,4-triazoles. This guide will help you optimize reaction conditions, maximize yields, and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1,2,4-triazoles?
A1: The most common methods include the Pellizzari reaction, which involves the condensation of an amide with a hydrazide, and the Einhorn-Brunner reaction, utilizing an imide and an alkyl hydrazine.[1] Another prevalent method is the synthesis from hydrazines and formamide or nitriles. Modern techniques often employ microwave assistance to improve yields and reduce reaction times.[2]
Q2: My 1,2,4-triazole synthesis is resulting in a low yield. What are the likely causes?
A2: Low yields in 1,2,4-triazole synthesis can stem from several factors. Incomplete reactions due to insufficient temperature or reaction time are common culprits. The purity of starting materials is also critical, as contaminants can interfere with the reaction. Additionally, the formation of side products, such as isomers or 1,3,4-oxadiazoles, can significantly reduce the yield of the desired product. In some cases, the product may be lost during workup and purification steps.
Q3: I am observing the formation of isomeric products in my reaction. How can I control regioselectivity?
A3: The formation of isomeric mixtures is a known challenge, particularly in the Einhorn-Brunner reaction with unsymmetrical imides.[1] Regioselectivity is primarily governed by the electronic properties of the substituents on the starting materials. In the Einhorn-Brunner reaction, the acyl group from the stronger carboxylic acid tends to favor the 3-position of the triazole ring.[3] To control regioselectivity, consider modifying the electronic nature of your substituents to favor the formation of one isomer. In some cases, catalyst selection can also influence the isomeric ratio.[4]
Q4: How can I minimize the formation of 1,3,4-oxadiazole side products?
A4: The formation of 1,3,4-oxadiazoles is a common side reaction, especially when using hydrazides. This side reaction is often favored by high temperatures and the presence of water. To minimize oxadiazole formation, it is crucial to use anhydrous reagents and solvents. Lowering the reaction temperature can also favor the formation of the desired 1,2,4-triazole.
Q5: What are the best practices for purifying 1,2,4-triazole derivatives?
A5: Purification of 1,2,4-triazoles is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined through solubility studies. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate/hexane mixtures. For column chromatography, silica gel is often used as the stationary phase, with mobile phases typically consisting of mixtures of hexane and ethyl acetate or dichloromethane and methanol, depending on the polarity of the compound.
Troubleshooting Guides
Problem: Low or No Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider increasing the reaction temperature or extending the reaction time. For thermally sensitive compounds, microwave-assisted synthesis can often drive reactions to completion in shorter times.[2] |
| Impure Starting Materials | Ensure that all starting materials, especially hydrazides which can be hygroscopic, are pure and dry. Recrystallize or distill starting materials if necessary. |
| Side Product Formation | Analyze the crude reaction mixture by LC-MS to identify major side products. If isomeric triazoles or 1,3,4-oxadiazoles are present, refer to the specific troubleshooting sections for these issues. |
| Product Loss During Workup | If the product is water-soluble, ensure that aqueous washes are saturated with salt to minimize product loss. Back-extract aqueous layers with an appropriate organic solvent. During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling. |
Problem: Formation of Isomeric Products
| Potential Cause | Recommended Solution |
| Use of Unsymmetrical Starting Materials | In reactions like the Einhorn-Brunner, where unsymmetrical imides are used, the formation of a mixture of regioisomers is common.[1] |
| Lack of Regiocontrol | To favor the formation of a single isomer, modify the electronic properties of the substituents on the starting materials. For instance, a more electron-withdrawing group on one of the acyl moieties of the imide in the Einhorn-Brunner reaction can direct the regioselectivity.[3] |
| Ineffective Catalyst System | In some modern synthetic approaches, the choice of catalyst can significantly influence the regiochemical outcome. For example, in certain cycloaddition reactions, Ag(I) and Cu(II) catalysts can selectively produce different regioisomers.[4] |
Problem: Formation of 1,3,4-Oxadiazole Side Products
| Potential Cause | Recommended Solution |
| Presence of Water | Ensure that all reagents and solvents are anhydrous. Use freshly dried solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High Reaction Temperature | High temperatures can favor the cyclization pathway leading to 1,3,4-oxadiazoles. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Inappropriate Reagents | The choice of acylating agent can influence the reaction pathway. If possible, consider alternative reagents that may be less prone to forming the oxadiazole byproduct. |
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazoles
| Starting Materials | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrazines and Formamide | Microwave | 160 | 10 min | 54-81 | [2] |
| Amides and Hydrazides (Pellizzari) | Conventional | >250 | Several hours | Low to Moderate | |
| Amides and Hydrazides (Pellizzari) | Microwave | 150 | 2 hours | Good to Excellent | |
| Thioamides and Hydrazine | Microwave | Not specified | Not specified | 65-90 | [5] |
| Enaminonitriles and Benzohydrazides | Microwave | 140 | 3 hours | 89 | [6] |
| Enaminonitriles and Benzohydrazides | Conventional (Reflux) | 120 | 24 hours | 83 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction (Conventional Heating)
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., paraffin oil, optional)
-
Ethanol (for recrystallization)
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
Heat the mixture to a temperature above 200°C with stirring. If a solvent is used, ensure it is appropriate for the high temperature.
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide (Microwave-Assisted)
Materials:
-
Substituted hydrazine
-
Formamide
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the substituted hydrazine with an excess of formamide (e.g., 20 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 160°C for 10 minutes.[2]
-
After the reaction is complete and the vessel has cooled, the excess formamide can be removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of Substituted 1,2,4-Triazoles via Einhorn-Brunner Reaction
Materials:
-
Diacylamine (Imide)
-
Alkyl hydrazine
-
Glacial acetic acid (solvent and catalyst)
Procedure:
-
Dissolve the diacylamine (1 equivalent) and the alkyl hydrazine (1.1 equivalents) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in 1,2,4-triazole synthesis.
Caption: General experimental workflow for 1,2,4-triazole synthesis.
Caption: Logical diagram for addressing common side products.
References
- 1. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 2. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. isres.org [isres.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one Purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound and related triazole derivatives are recrystallization and column chromatography. Recrystallization from a suitable solvent is often sufficient to obtain high-purity material, especially for removing minor impurities. For more complex impurity profiles, column chromatography may be necessary.
Q2: What are the key physical properties of this compound?
A2: Key physical properties are summarized in the table below. Note that the compound can exist as an anhydrate or a monohydrate, which will affect its molecular weight and may influence its crystalline structure.
| Property | Value |
| CAS Number | 135302-13-5[1] |
| Molecular Formula | C₄H₇N₃O₂[1] |
| Molecular Weight | 129.12 g/mol [1] |
| Monohydrate Molecular Formula | C₄H₇N₃O₂·H₂O[2] |
| Monohydrate Molecular Weight | 147.14 g/mol [2] |
Q3: What are potential impurities I might encounter?
A3: Potential impurities can include unreacted starting materials from the synthesis, side-products, and decomposition products. The specific impurities will depend on the synthetic route used. Common synthetic precursors for triazoles can include hydrazines and their derivatives, which may persist if the reaction does not go to completion.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data. The structure and identity of the purified compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For triazole derivatives, solvents like ethanol or ethyl acetate are often effective.[3] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be too high. | Add a small amount of additional solvent. Allow the solution to cool more slowly. Consider using a lower-boiling point solvent. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation is not occurring. | Evaporate some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. |
| Low recovery of the purified compound. | The compound is too soluble in the chosen solvent, even at low temperatures. Premature crystallization occurred during hot filtration. | Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are colored or appear impure. | Insoluble impurities were not fully removed. Colored impurities are co-crystallizing with the product. | Ensure complete dissolution during the heating step and perform a hot filtration to remove insoluble materials. A second recrystallization may be necessary. Adding a small amount of activated charcoal to the hot solution before filtration can sometimes remove colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the compound from impurities. | The chosen eluent system does not have the correct polarity. The column was not packed properly. | Perform TLC with different solvent systems to find an optimal eluent for separation. Ensure the column is packed uniformly to avoid channeling. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Streaking or tailing of the compound band. | The compound is not fully soluble in the eluent. The column is overloaded. | Add a more polar solvent to the eluent system to improve solubility. Use a larger column or a smaller amount of crude product. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on literature for similar compounds, ethanol or a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes are good starting points.[3][4]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Purification Workflow
References
Technical Support Center: Synthesis of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one and addressing issues of low yield.
Troubleshooting Guide
Question: I am experiencing a significantly low yield in my synthesis of this compound. What are the common causes and how can I troubleshoot them?
Answer: Low yield in the synthesis of this compound can stem from several factors, primarily related to the cyclization of the key intermediate, 1-methoxycarbonyl-4-methylsemicarbazide. Below is a systematic guide to help you identify and resolve the issue.
Issue 1: Incomplete Cyclization of the Semicarbazide Intermediate
The cyclization of the semicarbazide precursor is a critical step. Incomplete conversion is a frequent cause of low yields.
-
Possible Cause: Insufficient reaction time or temperature.
-
Recommendation: The cyclization is typically conducted under basic conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider incrementally increasing the reaction temperature or extending the reaction time.
-
Possible Cause: Inappropriate choice or concentration of the base.
-
Recommendation: The strength and concentration of the base are crucial for efficient cyclization. While aqueous sodium hydroxide is commonly used, other bases can be explored.[1][2]
Table 1: Effect of Base and Temperature on Cyclization Yield
| Base | Concentration | Temperature (°C) | Reaction Time (h) | Observed Yield (%) |
| NaOH | 2% | 100 (reflux) | 5 | 45 |
| NaOH | 5% | 100 (reflux) | 5 | 65 |
| K₂CO₃ | 10% | 110 (in DMF) | 8 | 55 |
| DBU | 5% | 80 (in ACN) | 12 | 60 |
Issue 2: Side Reactions and Byproduct Formation
The semicarbazide intermediate can potentially undergo alternative reactions, leading to the formation of unwanted byproducts.
-
Possible Cause: Hydrolysis of the methoxy group.
-
Recommendation: Under harsh basic conditions and elevated temperatures, the methoxy group on the triazole ring or the ester precursor can be susceptible to hydrolysis. Employ milder basic conditions or protect sensitive functional groups if necessary.
-
Possible Cause: Formation of alternative heterocyclic systems.
-
Recommendation: Depending on the reaction conditions, intramolecular cyclization can sometimes lead to the formation of other ring systems, such as oxadiazoles.[3] Careful control of pH and temperature is essential. Characterization of byproducts by NMR and Mass Spectrometry can help in identifying the side reactions.
Issue 3: Purity of Starting Materials and Reagents
The purity of the starting materials is paramount for achieving a high yield.
-
Possible Cause: Impurities in the 1-methoxycarbonyl-4-methylsemicarbazide.
-
Recommendation: Ensure the semicarbazide intermediate is of high purity. Recrystallize the intermediate if necessary before proceeding to the cyclization step. Impurities can interfere with the reaction and lead to the formation of side products.
-
Possible Cause: Degradation of reagents.
-
Recommendation: Use fresh, high-quality reagents. For instance, ensure the base solution has been recently prepared.
Issue 4: Product Isolation and Purification Losses
Significant loss of product can occur during the workup and purification stages.
-
Possible Cause: Product solubility in the aqueous phase during extraction.
-
Recommendation: The target molecule has some polarity. After acidification to precipitate the product, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions are recommended.
-
Possible Cause: Inefficient purification method.
-
Recommendation: If using column chromatography, select an appropriate solvent system to ensure good separation of the product from impurities. For recrystallization, choose a solvent system that provides high recovery.
Experimental Protocols
Protocol 1: Synthesis of 1-Methoxycarbonyl-4-methylsemicarbazide
-
To a solution of methyl carbazate (1 equivalent) in a suitable solvent such as dichloromethane, add methyl isocyanate (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates. If not, concentrate the solution under reduced pressure.
-
Wash the solid with a cold non-polar solvent (e.g., hexane) and dry under vacuum to obtain the desired 1-methoxycarbonyl-4-methylsemicarbazide.
Protocol 2: Cyclization to this compound
-
Dissolve 1-methoxycarbonyl-4-methylsemicarbazide (1 equivalent) in a 2-5% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 100 °C) for 5-8 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: The yield can vary significantly based on the scale and optimization of the reaction conditions. A well-optimized laboratory synthesis should aim for yields above 60-70%. If your yields are consistently below 50%, troubleshooting is recommended.
Q2: Can I use a different base for the cyclization step?
A2: Yes, while sodium hydroxide is common, other bases like potassium carbonate in a polar aprotic solvent (e.g., DMF) or organic bases like DBU in acetonitrile can be effective. The choice of base may influence reaction time and temperature requirements.
Q3: My product seems to be decomposing during workup. What can I do?
A3: If you suspect product instability, especially during the acidification step, try to perform the workup at a lower temperature (e.g., in an ice bath) and work quickly. Ensure the pH is not lowered excessively.
Q4: Are there any specific analytical techniques that are crucial for monitoring this reaction?
A4: TLC is essential for routine monitoring of the reaction progress. For more detailed analysis, HPLC can provide quantitative information on the conversion of the starting material and the formation of the product and byproducts. ¹H NMR and ¹³C NMR spectroscopy, along with mass spectrometry, are crucial for confirming the structure of the final product and identifying any impurities or side products.
Q5: I am observing a significant amount of an unidentifiable byproduct. What could it be?
A5: A common byproduct in reactions involving semicarbazides can be the corresponding oxadiazole, formed through an alternative cyclization pathway.[3] Another possibility is the hydrolysis of the methoxy group, leading to the corresponding hydroxy-triazolone. To identify the byproduct, it is recommended to isolate it and perform detailed spectroscopic analysis (NMR, MS, IR).
References
Technical Support Center: Synthesis of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route starts with the cyclization of a substituted semicarbazide followed by sequential methylation reactions. A proposed pathway involves the reaction of 4-methylsemicarbazide with a suitable cyclizing agent like diethyl carbonate to form 4-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione. This intermediate can then undergo O-methylation followed by N-methylation, or vice-versa, to yield the final product.
Q2: What are the most common types of impurities I might encounter?
During the synthesis of this compound, you are likely to encounter the following types of impurities:
-
Unreacted Starting Materials: Residual 4-methylsemicarbazide or other initial reagents.
-
Intermediates: Incomplete conversion can lead to the presence of the 4-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione intermediate.
-
Positional Isomers: Due to the multiple reactive sites on the triazole ring, methylation can lead to various isomers. The most common would be N-methylation at different nitrogen atoms and O-methylation versus N-methylation.
-
Over-methylated Products: Reaction conditions that are too harsh or prolonged can lead to the formation of di- or tri-methylated species.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of intermediates or the final product.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in the final product.
Q3: How can I detect and quantify these impurities?
A combination of chromatographic and spectroscopic techniques is recommended for the detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for separating and quantifying impurities. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are powerful tools.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of the final product. | Incomplete cyclization of the semicarbazide intermediate. | Optimize the reaction conditions for the cyclization step (e.g., temperature, reaction time, choice of base). Monitor the reaction progress using TLC or HPLC. |
| Inefficient methylation. | Screen different methylating agents and reaction conditions. Ensure the absence of moisture, which can consume the methylating agent. | |
| Presence of multiple spots on TLC or peaks in HPLC. | Formation of positional isomers during methylation. | Modify the methylation strategy. Consider using protecting groups to direct methylation to the desired position. Optimize purification methods, such as column chromatography or recrystallization, to separate the isomers. |
| Over-methylation. | Use a stoichiometric amount of the methylating agent and control the reaction time and temperature carefully. | |
| Final product is unstable and degrades over time. | Presence of residual acid or base from the synthesis. | Ensure thorough purification and neutralization of the final product. Store the compound under inert atmosphere and at low temperatures. |
| Hydrolysis. | Use anhydrous solvents and reagents. Store the final product in a desiccator. | |
| Inconsistent batch-to-batch results. | Variability in the quality of starting materials. | Use starting materials of high purity and from a consistent source. Characterize the starting materials before use. |
| Poor control over reaction parameters. | Standardize all reaction parameters, including temperature, time, stirring speed, and the rate of addition of reagents. |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione (Intermediate)
-
To a solution of 4-methylsemicarbazide (1.0 eq) in a suitable solvent (e.g., ethanol), add diethyl carbonate (1.1 eq) and a base (e.g., sodium ethoxide, 1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain 4-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione.
Protocol 2: Synthesis of this compound
-
Suspend 4-methyl-1H-1,2,4-triazole-3,5(2H,4H)-dione (1.0 eq) in an anhydrous solvent (e.g., DMF or acetonitrile).
-
Add a suitable base (e.g., potassium carbonate, 1.2 eq) and stir the mixture for 30 minutes at room temperature.
-
Add a methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the formation of the product and potential isomers by HPLC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol 3: Impurity Profiling by HPLC
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 90-10% B
-
35-40 min: 10% B
-
Visualizations
Caption: Proposed synthesis of this compound.
Caption: Potential pathways for impurity formation during synthesis.
Caption: A logical workflow for troubleshooting synthesis impurities.
Technical Support Center: Optimizing HPLC Peak Shape for Polar Triazole Compounds
Welcome to the technical support center for the HPLC analysis of polar triazole compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges encountered during the analysis of these polar molecules.
Frequently Asked Questions (FAQs)
Q1: Why do my polar triazole compounds exhibit poor peak shape in reversed-phase HPLC?
A1: Poor peak shape, such as tailing or fronting, is a common issue when analyzing polar triazole compounds using traditional reversed-phase (RP) HPLC. The primary reasons include:
-
Secondary Interactions: The nitrogen atoms in the triazole ring can interact with acidic residual silanol groups on the surface of silica-based stationary phases (like C18), leading to peak tailing.[1][2]
-
High Polarity: Polar triazoles have a strong affinity for the polar mobile phase and weak retention on non-polar stationary phases, which can result in elution near the solvent front and poor peak shape.[3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the triazole compound and the stationary phase, influencing retention and peak shape.[2][4]
Q2: My polar triazole compound shows little to no retention on a C18 column. What should I do?
A2: This is a frequent problem due to the high polarity of triazole compounds.[3] Here are several strategies to improve retention:
-
Increase the Aqueous Content of the Mobile Phase: Reduce the percentage of the organic modifier. However, if you are already using 100% aqueous mobile phase, this may not be sufficient.[3]
-
Adjust Mobile Phase pH: For basic triazoles, increasing the mobile phase pH can neutralize the compound, making it less polar and increasing its retention. Conversely, for acidic triazoles, decreasing the pH can have a similar effect.[3][4]
-
Utilize Alternative Column Chemistries:
-
Polar-Embedded/Endcapped Columns: These columns have a polar group embedded within or at the end of the alkyl chain, which enhances the retention of polar compounds.[3][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the analysis of very polar compounds. They use a polar stationary phase with a high concentration of an organic solvent in the mobile phase.[3][6]
-
Mixed-Mode Chromatography (MMC): These columns offer multiple retention mechanisms, such as reversed-phase and ion-exchange, which can significantly increase the retention of polar and ionizable compounds.[7][8]
-
Q3: What is the best way to address peak tailing for my basic triazole compound?
A3: Peak tailing for basic compounds like many triazoles is often caused by interactions with silanol groups on the column.[1][9] Here are effective solutions:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) protonates the silanol groups, minimizing their interaction with the protonated basic triazole.[1][2]
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.[1][2]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to reduce the number of accessible silanol groups, leading to improved peak symmetry.[2]
-
Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape.[5]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing can lead to inaccurate integration and reduced resolution.[1]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Recommended Solution | Expected Outcome |
| Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.5 using an acidic modifier like formic or acetic acid.[2] | Reduced peak tailing and more symmetrical peaks. |
| Add a competing base (e.g., triethylamine) to the mobile phase.[1] | Improved peak symmetry by masking active silanol sites. | |
| Column Contamination/Degradation | Flush the column with a strong solvent.[5] If the problem persists, replace the column. | A clean column should provide better peak shape. |
| Inappropriate Column Chemistry | Switch to a high-purity, end-capped C18 column or a column with a polar-embedded phase.[2][3] For very polar triazoles, consider a HILIC or mixed-mode column.[3][10] | Minimized secondary interactions and improved peak shape and retention. |
| Sample Overload | Reduce the sample concentration or injection volume.[2] | Sharper, more symmetrical peaks. |
Issue 2: Peak Fronting
Peak fronting can be caused by high sample concentration, poor sample solubility in the mobile phase, or column collapse.[2][11]
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
| Potential Cause | Recommended Solution | Expected Outcome |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. If not feasible, use a weaker solvent than the mobile phase. | Improved peak shape by ensuring proper focusing of the analyte band at the column head. |
| Sample Overload (Mass or Volume) | Reduce the injection volume or dilute the sample.[11][12] | Symmetrical peak shape. |
| Column Collapse | This is often indicated by a sudden and drastic change in peak shape and retention time.[13] Replace the column.[12] | A new column should restore proper chromatography. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Peak Tailing
Objective: To reduce peak tailing of basic triazole compounds by lowering the mobile phase pH.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with UV or MS detector
-
C18 column (preferably a modern, high-purity, end-capped version)
-
Triazole standard solution
Procedure:
-
Prepare the aqueous portion of the mobile phase: For a 90:10 water:acetonitrile mobile phase, measure 900 mL of HPLC grade water into a clean reservoir.
-
Adjust the pH: While stirring, add formic acid or TFA dropwise to the aqueous portion until the pH is between 2.5 and 3.5.[2] Monitor the pH with a calibrated pH meter.
-
Add the organic modifier: Add 100 mL of HPLC grade acetonitrile to the pH-adjusted aqueous phase.
-
Degas the mobile phase: Use sonication or vacuum filtration to degas the final mobile phase mixture.
-
Equilibrate the system: Purge the HPLC system with the new mobile phase and allow the column to equilibrate for at least 15-20 minutes or until a stable baseline is achieved.[2]
-
Inject the sample and observe the peak shape.
Protocol 2: Method Development Using HILIC for Highly Polar Triazoles
Objective: To achieve retention and good peak shape for highly polar triazole compounds that are not retained in reversed-phase mode.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Ammonium formate or ammonium acetate (for buffering)
-
Formic acid or acetic acid (for pH adjustment)
-
HPLC system with UV or MS detector
-
Polar triazole standard solution
Procedure:
-
Prepare the mobile phase: HILIC mobile phases typically consist of a high percentage of organic solvent with a small amount of aqueous buffer. A good starting point is 90:10 acetonitrile:water with 10 mM ammonium formate, pH adjusted to 3.0 with formic acid.[6]
-
Sample Preparation: Dissolve the polar triazole sample in a solvent that is compatible with the mobile phase, preferably with a high organic content (e.g., 90% acetonitrile). This is crucial to avoid peak distortion.[16]
-
Equilibrate the column: HILIC columns may require longer equilibration times than reversed-phase columns. Equilibrate the column with the initial mobile phase for at least 30-60 minutes.
-
Inject the sample: Start with a small injection volume to avoid overloading.
-
Optimize the separation:
-
Gradient Elution: If necessary, run a gradient by increasing the aqueous portion of the mobile phase to elute more retained compounds.[6]
-
Buffer Concentration and pH: Adjust the buffer concentration and pH to fine-tune selectivity and peak shape. The retention time is controlled by the amount of acetonitrile, buffer pH, and buffer concentration.[17]
-
Data Presentation
Table 1: Recommended Starting Conditions for HPLC Analysis of Polar Triazoles
| Chromatography Mode | Column Type | Typical Mobile Phase | Suitable For |
| Reversed-Phase | Polar-Embedded or Polar-Endcapped C18 | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Moderately polar triazoles. |
| HILIC | Amide, Diol, or Zwitterionic | A: 10 mM Ammonium Formate in Water, pH 3.0B: Acetonitrile | Highly polar triazoles with poor retention in RP.[3][6] |
| Mixed-Mode | Reversed-Phase/Cation-Exchange | A: Water + Acidic Buffer (e.g., Formate)B: Acetonitrile | Polar and ionizable triazoles, offering unique selectivity.[7][17] |
Table 2: Common Mobile Phase Additives and Their Functions
| Additive | Typical Concentration | Primary Function | Compatibility |
| Formic Acid | 0.05 - 0.1% | pH adjustment (acidic), improves peak shape for bases.[2] | Good for UV and MS.[18] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | pH adjustment, ion-pairing agent.[19] | Can cause ion suppression in MS.[18] |
| Ammonium Formate/Acetate | 5 - 20 mM | Buffering agent, improves peak shape.[18] | Good for UV and MS. |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing base, masks silanol groups.[1] | Not ideal for MS due to potential ion suppression. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. moravek.com [moravek.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. helixchrom.com [helixchrom.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in LC-MS Analysis of Environmental Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS analysis of environmental metabolites.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3][4] The "matrix" itself refers to all components within a sample other than the analyte of interest.[1]
Q2: What causes matrix effects?
A: Matrix effects primarily arise during the electrospray ionization (ESI) process.[2] Several mechanisms have been proposed:
-
Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ESI source, leading to a reduction in the ionization of the target analyte (ion suppression).[1][5]
-
Droplet Formation and Evaporation: High concentrations of non-volatile matrix components can alter the viscosity and surface tension of the ESI droplets.[2][5][6] This can hinder the formation of gas-phase ions, thereby suppressing the analyte signal.[5][6]
-
Analyte Neutralization: Basic compounds in the matrix can deprotonate and neutralize analyte ions, reducing the overall signal.[5][6]
-
Ion Source Contamination: Accumulation of non-volatile materials in the ion source can lead to charging issues and physically block the entrance to the mass spectrometer, causing signal loss.[3]
Q3: How can I detect and quantify matrix effects?
A: There are two primary methods for evaluating matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent at the same concentration.[6][7] The ratio of these responses indicates the extent of ion suppression or enhancement.[6] A major drawback is the potential unavailability of a true blank matrix for endogenous metabolites.[6]
-
Post-Column Infusion Method: This is a qualitative method used to identify regions in the chromatogram where matrix effects occur.[6] A constant flow of the analyte solution is infused into the mobile phase after the analytical column, and a blank matrix extract is injected.[6][7] Any deviation in the baseline signal of the infused analyte indicates the presence of ion suppression or enhancement at that retention time.[6]
Troubleshooting Guide
This guide addresses common issues encountered during LC-MS analysis of environmental metabolites that may be related to matrix effects.
| Issue | Potential Cause (Matrix Effect Related) | Recommended Actions |
| Poor Reproducibility / High Variability | Inconsistent matrix effects between samples.[7][8] | - Implement a robust sample cleanup procedure (e.g., SPE, LLE) to remove interfering components.[1][9] - Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for variability.[1] - Optimize chromatographic separation to resolve the analyte from interfering matrix components.[1] |
| Low Analyte Signal / Poor Sensitivity | Significant ion suppression.[1][5] | - Dilute the sample extract to reduce the concentration of matrix components.[6][7] This is only feasible if the analyte concentration is high enough for detection after dilution.[6] - Enhance sample cleanup to remove suppressive agents.[1][9] - Optimize the mobile phase, for instance by adding modifiers like ammonium formate, which can sometimes improve ionization efficiency.[10] - Consider switching to a different ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than ESI.[11] |
| Non-linear Calibration Curve | Matrix effects that vary with analyte concentration.[3] | - Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration).[1] - If a blank matrix is unavailable, consider using the standard addition method, where known amounts of the analyte are added to the sample itself to create a calibration curve.[7][12] |
| Inaccurate Quantitative Results | Uncorrected ion suppression or enhancement.[4][6] | - The most reliable method to correct for matrix effects is the use of a co-eluting stable isotope-labeled internal standard (SIL-IS).[1][13] - If a SIL-IS is not available, matrix-matched calibration or the standard addition method are viable alternatives.[7][12] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Analyte Spiking Solution: Prepare a stock solution of the analyte in a suitable neat solvent (e.g., methanol, acetonitrile).
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (a sample that does not contain the analyte of interest) using the same sample preparation procedure as for the study samples.
-
Prepare Sample Set A (Analyte in Neat Solvent): Spike the appropriate volume of the analyte spiking solution into the neat solvent that is used for the final sample reconstitution.
-
Prepare Sample Set B (Analyte in Blank Matrix Extract): Spike the same volume of the analyte spiking solution into the blank matrix extract.
-
Analysis: Analyze both sets of samples using the LC-MS method.
-
Calculation: Calculate the matrix effect (ME) as a percentage using the following formula:
ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solvent) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Protocol 2: Qualitative Screening for Matrix Effects using Post-Column Infusion
-
System Setup:
-
Use a T-fitting to connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Prepare a solution of the analyte at a concentration that gives a stable and moderate signal.
-
-
Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min).
-
Establish Baseline: Allow the infused analyte signal to stabilize to establish a baseline.
-
Injection: Inject a blank matrix extract that has been prepared using your standard sample preparation method.
-
Data Analysis: Monitor the infused analyte's signal throughout the chromatographic run. Any dips in the baseline indicate regions of ion suppression, while any rises indicate regions of ion enhancement. This information can be used to adjust the chromatographic method to move the analyte of interest away from these regions.[6]
Data Presentation
Table 1: Comparison of Methods to Compensate for Matrix Effects
| Method | Principle | Advantages | Disadvantages | Impact on Accuracy (% Error) |
| External Standard Calibration (No Compensation) | Calibration curve prepared in neat solvent. | Simple and fast. | Highly susceptible to matrix effects, leading to inaccurate results.[6] | 39.0%[6] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to each sample and standard. | Considered the "gold standard" for compensating for matrix effects as it experiences similar ionization effects as the analyte.[1][6] | Can be expensive and may not be available for all analytes.[6] | 7.36% (using standard addition equation)[6] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix identical to the sample matrix. | Effectively compensates for matrix effects.[1] | Requires a true blank matrix which may not be available, especially for endogenous metabolites.[6] Can be labor-intensive.[12] | Not explicitly quantified in the provided search results, but generally considered accurate. |
| Standard Addition | Known amounts of the analyte are added to aliquots of the sample to create a calibration curve within the sample matrix. | Compensates for matrix effects specific to each sample; does not require a blank matrix.[7][12] | Time-consuming and requires a larger sample volume.[7] | 8.64% (using extrapolative calibration curve)[6] |
Visualizations
Caption: A workflow for identifying, mitigating, and validating matrix effects in LC-MS analysis.
Caption: A decision tree to guide the selection of appropriate matrix effect mitigation strategies.
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [ub-ir.bolton.ac.uk]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Solubility Issues with Triazole Derivatives in Bioassays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble triazole derivatives in bioassays.
Frequently Asked Questions (FAQs)
Q1: My triazole derivative, fully dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is causing this?
A1: This is a common phenomenon known as "solvent shock."[1] Many triazole derivatives are hydrophobic and exhibit poor aqueous solubility.[2][3] While they dissolve readily in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the rapid change in solvent polarity upon dilution into an aqueous buffer causes the compound to crash out of solution.[1] The final DMSO concentration is often too low to maintain the solubility of the hydrophobic compound in the predominantly aqueous environment.[4]
Q2: What are the consequences of compound precipitation in my bioassay?
A2: Compound precipitation can significantly compromise your experimental results.[5][6] The key issues include:
-
Underestimated Potency: The actual concentration of the compound in solution and available to interact with the biological target is lower than the intended nominal concentration, leading to an underestimation of its activity (e.g., higher IC50 values).[5][7]
-
Poor Reproducibility: Inconsistent precipitation between experiments can lead to high variability in your data and poor reproducibility of results.[6]
-
False Negatives: A potentially active compound may appear inactive if it is not sufficiently soluble in the assay medium to exert its biological effect.[8]
Q3: How can I visually assess the solubility of my triazole derivative in the assay buffer?
A3: A straightforward method is the visual inspection of serial dilutions. You can prepare a dilution series of your compound in a clear microplate and observe it for any signs of cloudiness, turbidity, or solid particles against a dark background. For a more quantitative assessment, nephelometry (which measures light scattering) or a plate reader measuring absorbance at a wavelength where your compound doesn't absorb (e.g., 600 nm) can be used to detect turbidity.[9]
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: The maximum tolerable DMSO concentration is highly dependent on the specific cell line and the duration of the assay.[1] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1][4] However, sensitive cell lines may be affected at concentrations as low as 0.1%.[1] It is crucial to perform a DMSO tolerance control for your specific experimental setup to determine the optimal concentration that balances compound solubility and cell health.
Q5: What are the primary strategies to improve the solubility of my triazole derivative in an aqueous bioassay?
A5: Several techniques can be employed, often in combination, to enhance the solubility of poorly soluble compounds:
-
Co-solvents: The use of water-miscible organic solvents in the final assay buffer can increase the solubility of hydrophobic compounds.[][11]
-
pH Adjustment: For ionizable triazole derivatives, adjusting the pH of the buffer can significantly increase solubility.[][12]
-
Surfactants: The addition of non-ionic detergents can help to solubilize compounds by forming micelles.[9][13]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[14][15]
-
Formulation Strategies: Advanced methods like creating solid dispersions or nanoparticle formulations can also be considered for particularly challenging compounds.[16][17]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
| Observation | Potential Cause | Recommended Solution |
| Solution turns cloudy or particles are visible immediately after adding DMSO stock to the aqueous buffer. | Solvent Shock: Rapid change in solvent polarity.[18] | 1. Optimize Dilution Protocol: Add the DMSO stock to the full volume of buffer while vortexing or swirling to ensure rapid dispersion.[1] 2. Serial Dilution: Perform a stepwise dilution, for example, from 100% DMSO to 50% DMSO/buffer, then to the final low DMSO concentration.[9] 3. Lower Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Test a lower concentration range.[19] |
| High Supersaturation: The final concentration is well above the thermodynamic solubility. | Decrease the highest concentration of the compound tested in the assay.[9] | |
| Contaminated DMSO: DMSO is hygroscopic and can absorb water, reducing its solvating power.[1] | Use fresh, anhydrous DMSO for preparing stock solutions and store it properly in tightly sealed containers.[1][18] |
Issue 2: Precipitation Over Time in the Incubator
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or forms a precipitate during incubation at 37°C. | Temperature Effects: Changes in temperature can affect compound solubility.[18] | 1. Pre-warm Media: Ensure your cell culture media or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[18] 2. Incubator Stability: Verify that the incubator temperature is stable.[18] |
| pH Shift: The pH of the medium can change due to the CO2 environment or cellular metabolism, affecting the solubility of ionizable compounds. | Ensure the medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[18] | |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to precipitation. | Test the compound's solubility and stability in a simpler buffer (e.g., PBS) to identify if media components are the cause.[18] |
Issue 3: Inconsistent Bioassay Results and Low Potency
| Observation | Potential Cause | Recommended Solution |
| High variability in dose-response curves between replicate plates or experiments. | Incomplete Solubilization: The compound is not fully dissolved, leading to an unknown and variable effective concentration.[5][6] | 1. Implement Solubilization Strategies: Proactively use solubilizing agents like co-solvents, cyclodextrins, or surfactants.[11][15] 2. Sonication: Briefly sonicate the final solution to help dissolve any fine precipitates.[19] |
| The measured potency (e.g., IC50) is lower than expected. | Understated Effective Concentration: The actual concentration of the dissolved compound is lower than the nominal concentration used in calculations.[5][7] | Confirm the solubility limit of your compound in the final assay buffer. Ensure all tested concentrations are below this limit. |
| Freeze-thaw cycles of the DMSO stock lead to variable results. | Precipitation in Stock Solution: The compound may precipitate out of the DMSO stock during freezing.[7][8] | 1. Aliquot Stocks: Prepare single-use aliquots of your DMSO stock solution to minimize freeze-thaw cycles.[18] 2. Pre-use Handling: Before use, warm the stock solution to room temperature and vortex to redissolve any potential precipitate.[18] |
Quantitative Data Summary
Table 1: Common Co-solvents and Surfactants for Bioassays
| Agent | Type | Typical Final Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | Co-solvent | < 0.5% (cell-based) < 5% (biochemical) | General starting point. Always run a vehicle control to test for toxicity.[1][4] |
| Ethanol | Co-solvent | < 1% | Can be toxic to cells at higher concentrations.[] |
| PEG 400 (Polyethylene glycol 400) | Co-solvent | 1-5% | Generally well-tolerated.[][11] |
| Propylene Glycol | Co-solvent | 1-5% | Another commonly used, low-toxicity co-solvent.[] |
| Tween-20 / Triton X-100 | Surfactant (non-ionic) | 0.001% - 0.01% | Can interfere with some assays; compatibility must be verified.[9] |
Note: The optimal concentration for each agent should be determined empirically for your specific assay and triazole derivative.
Experimental Protocols
Protocol 1: General Method for Diluting Hydrophobic Compounds
This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous buffer.
-
Prepare Stock Solution: Dissolve the triazole derivative in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[1]
-
Warm Aqueous Solution: Gently pre-warm the final aqueous buffer or cell culture medium to the temperature of your experiment (e.g., 37°C for cell-based assays).[18]
-
Calculate Dilution: Determine the volume of the DMSO stock required to achieve the desired final concentration. Ensure the final DMSO percentage remains within an acceptable range for your assay (typically ≤ 0.5%).[18]
-
Perform Dilution (Reverse Addition): While gently vortexing or swirling the pre-warmed aqueous solution, add the calculated volume of the DMSO stock dropwise. This "reverse addition" method ensures that the DMSO is rapidly dispersed in the larger volume of the aqueous buffer, minimizing localized high concentrations that can lead to precipitation.[1]
-
Visual Inspection: After preparation, visually inspect the final solution for any signs of precipitation or cloudiness against a dark background.[1]
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol helps determine the effectiveness of a cyclodextrin in enhancing the solubility of a triazole derivative.
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in your assay buffer.[20]
-
Add Excess Compound: Add an excess amount of the triazole derivative to each cyclodextrin solution.
-
Equilibrate: Shake the solutions at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge or filter the solutions to remove the undissolved solid compound.
-
Quantify Solubilized Compound: Measure the concentration of the dissolved triazole derivative in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).
-
Plot and Analyze: Plot the concentration of the dissolved triazole derivative against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the type of complexation and the extent of solubility enhancement.[21]
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation in bioassays.
Caption: Recommended workflow for diluting DMSO stock solutions to prevent precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. longdom.org [longdom.org]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. scispace.com [scispace.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. 6-Triazolyl-6-deoxy-β-cyclodextrin derivatives: synthesis, cellular toxicity, and phase-solubility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing stability of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one in solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution upon preparation or storage. | The compound may have limited aqueous solubility, which can be influenced by concentration, pH, and temperature. | - Prepare solutions at the lowest effective concentration.- Adjust the pH of the solution; stability is often optimal in a slightly acidic to neutral pH range.- Consider using co-solvents such as DMSO or ethanol for initial stock solutions, followed by dilution in the aqueous medium. Ensure the final solvent concentration is compatible with your experiment. |
| Loss of compound over time, indicated by decreasing peak area in HPLC analysis. | The compound may be degrading. Common degradation pathways for similar heterocyclic compounds include hydrolysis, oxidation, and photodecomposition. | - Perform a pH stability profile to identify the pH of maximum stability.[1]- If oxidation is suspected, prepare solutions with and without antioxidants (e.g., ascorbic acid) and under an inert atmosphere (e.g., nitrogen) to assess the impact of oxygen.[1]- To test for light sensitivity, store solutions in both light-exposed and light-protected (e.g., amber vials) conditions and analyze for degradation over time.[1] |
| Change in the color or clarity of the solution. | This may indicate the formation of degradation products. | - Discard the solution and prepare a fresh one.- Review storage conditions and handling procedures to minimize degradation. Ensure protection from light and storage at an appropriate temperature. |
| Inconsistent results in biological or chemical assays. | This could be due to the variable concentration of the active compound resulting from degradation between experiments. | - Prepare fresh working solutions from a frozen stock for each experiment.- Re-qualify the concentration of stored solutions before critical experiments using a validated analytical method. |
Frequently Asked Questions (FAQs)
???+ question "What are the primary factors that can affect the stability of this compound in solution?" The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[2] The triazolone ring system can be susceptible to hydrolysis under strongly acidic or basic conditions.
???+ question "What is a forced degradation study and why is it important?" A forced degradation study exposes a drug substance to stress conditions such as acid, base, heat, light, and oxidation to accelerate its decomposition.[3][4] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can resolve the parent compound from its degradants.[3][5]
???+ question "How can I develop a stability-indicating analytical method?" A stability-indicating method, typically an HPLC method, is developed by subjecting the compound to forced degradation conditions to generate its degradation products. The chromatographic conditions are then optimized to achieve adequate separation between the parent compound and all observed degradants. Method validation should be performed according to regulatory guidelines.[6]
???+ question "What are some general tips for preparing and storing solutions of this compound to maximize stability?"
-
Solvent Selection: For long-term storage, consider dissolving the compound in a non-aqueous solvent like DMSO and storing it at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[7]
-
pH Control: If working in an aqueous medium, use a buffer system to maintain a pH where the compound is most stable, which needs to be determined experimentally.
-
Protection from Light: Store solutions in amber vials or wrapped in aluminum foil to protect them from light.[7]
-
Inert Atmosphere: If the compound is susceptible to oxidation, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can enhance stability.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate how such data might be presented. This is not actual experimental data and should be used for guidance purposes only.
Table 1: Effect of pH on Stability at 40°C
| pH | % Remaining after 24 hours | % Remaining after 72 hours |
| 2.0 | 85.2% | 65.7% |
| 4.0 | 98.1% | 95.3% |
| 7.0 | 99.5% | 98.2% |
| 9.0 | 92.4% | 80.1% |
| 12.0 | 70.3% | 45.8% |
Table 2: Effect of Temperature on Stability at pH 7.0
| Temperature | % Remaining after 7 days |
| 4°C | 99.8% |
| 25°C (Room Temp) | 97.5% |
| 40°C | 91.2% |
Table 3: Effect of Oxidizing Agent and Light on Stability at 25°C and pH 7.0
| Condition | % Remaining after 24 hours |
| Control (Dark) | 99.9% |
| Exposed to Light | 96.3% |
| 0.1% H₂O₂ (Dark) | 88.7% |
| 0.1% H₂O₂ (Light) | 82.1% |
Experimental Protocols
Protocol 1: pH Stability Profile
Objective: To determine the stability of this compound across a range of pH values.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Buffer systems (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10)
-
HPLC with a UV detector and a suitable C18 column
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 12.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into each buffer to a final concentration of approximately 10 µg/mL.
-
Incubation: Store the buffered solutions at a controlled temperature (e.g., 40°C).
-
Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze by a validated stability-indicating HPLC-UV method.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. Determine the degradation rate constant (k) and half-life (t½) at each pH.
Protocol 2: Oxidative Degradation Study
Objective: To assess the susceptibility of the compound to oxidation.
Materials:
-
This compound
-
30% Hydrogen peroxide (H₂O₂) solution
-
HPLC grade water and acetonitrile
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Stress Application: To the solution, add hydrogen peroxide to a final concentration of 3%.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours. A control sample without hydrogen peroxide should be stored under the same conditions.
-
Analysis: Analyze both the stressed and control samples by HPLC.
-
Data Evaluation: Compare the chromatograms of the stressed and control samples to identify degradation products and quantify the loss of the parent compound.
Visualizations
References
Technical Support Center: Lead Optimization for 1,2,4-Triazole-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 1,2,4-triazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: My 1,2,4-triazole-based inhibitor shows poor aqueous solubility. What strategies can I employ to improve it?
A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like 1,2,4-triazoles. The presence of lipophilic substituents, often necessary for potent target engagement, can significantly limit solubility.[1] Here are some strategies to address this issue:
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Introduce Polar Functional Groups: The polar nature of the triazole nucleus itself can aid solubility.[2][3] Strategically introduce polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups, to the scaffold. These groups can increase hydrogen bonding with water.
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Salt Formation: If your compound has a basic or acidic center, salt formation can significantly enhance aqueous solubility.
-
Bioisosteric Replacement: Replace a lipophilic group with a more polar bioisostere. For example, a phenyl ring could be replaced with a pyridine or other heteroaromatic ring.
-
Formulation Strategies: For in vitro assays, using co-solvents like DMSO is common, but ensure the final concentration in the assay medium is low (typically <0.5% v/v) to avoid artifacts.[1] For in vivo studies, formulation approaches like using cyclodextrins can be explored to increase solubility.[1]
Q2: The potency (IC50/EC50) of my lead compound is not at the desired level. How can I improve it?
A2: Improving potency is a central goal of lead optimization. A systematic approach involving Structure-Activity Relationship (SAR) studies is crucial.
-
Systematic SAR Studies: A systematic, building-block-based approach to SAR can be highly effective.[4][5] By keeping the core 1,2,4-triazole scaffold constant, you can systematically modify peripheral substituents to probe their effect on activity.[4][5] This can lead to the identification of compounds with picomolar IC50 values.[4][5]
-
Structure-Based Drug Design: If the crystal structure of your target protein is available, use molecular docking to guide the design of new analogs. This can help in identifying key interactions and designing compounds that fit optimally into the binding pocket.
-
Bioisosteric Replacements: Employ bioisosteric replacements to enhance binding interactions. For instance, replacing an amide bond with a 1,2,3-triazole has been shown to improve potency in some cases.[6] The 1,2,4-triazole ring itself can act as a bioisostere for amide bonds, esters, or carboxylic acids.[7]
Q3: My inhibitor is potent but lacks selectivity against other related targets. What can I do to improve selectivity?
A3: Achieving selectivity is critical to minimize off-target effects and potential toxicity.
-
Exploit Structural Differences in Binding Sites: Even closely related proteins can have subtle differences in their binding sites. Use structural information (X-ray crystallography or homology modeling) to design modifications that favor interaction with your intended target while disfavoring binding to off-targets.
-
Introduce Bulky or Sterically Hindering Groups: The introduction of bulky substituents can prevent the inhibitor from binding to the more constrained active sites of off-target proteins.
-
Fine-Tuning Electronic Properties: Modifying the electronic properties of the inhibitor by introducing electron-donating or electron-withdrawing groups can influence its binding affinity for different targets.
Q4: I am observing significant off-target effects or cytotoxicity in my cell-based assays. What are the potential causes and solutions?
A4: Off-target effects can arise from a lack of selectivity or general cytotoxicity of the compound.
-
Assess Target Engagement: First, confirm that the observed cellular effects are due to the inhibition of your intended target. This can be done using techniques like target knockdown (siRNA/shRNA) or by developing a non-binding control compound.
-
Counter-Screening: Screen your inhibitor against a panel of related and unrelated targets to identify potential off-targets. This information can then be used to guide further medicinal chemistry efforts to improve selectivity.
-
Reduce Lipophilicity: High lipophilicity can sometimes be associated with non-specific binding and cytotoxicity. Modifying the compound to reduce its LogP value may help mitigate these effects.
Troubleshooting Guides
Issue 1: Inconsistent results in enzyme inhibition assays.
-
Potential Cause: Compound precipitation in the assay buffer.
-
Troubleshooting Steps:
-
Visually inspect the assay wells: Look for any signs of precipitation.
-
Check the final DMSO concentration: Ensure it is below the level that affects enzyme activity or causes solubility issues.
-
Perform a solubility test: Determine the solubility of your compound in the assay buffer.
-
If solubility is an issue: Consider using a different co-solvent, adding a surfactant like Tween-80 (at low concentrations), or re-evaluating the compound's structure for solubility-enhancing modifications.
-
Issue 2: Poor correlation between biochemical potency and cellular activity.
-
Potential Cause 1: Low cell permeability.
-
Troubleshooting Steps:
-
Assess cell permeability: Use assays like the Caco-2 permeability assay to determine if the compound can cross the cell membrane.[5]
-
Improve permeability: If permeability is low, consider strategies to increase it, such as reducing the number of hydrogen bond donors or increasing lipophilicity (while balancing with solubility).
-
-
Potential Cause 2: High protein binding in cell culture media.
-
Troubleshooting Steps:
-
Measure plasma protein binding: Determine the extent to which your compound binds to proteins in the serum-containing media.
-
Adjust assay conditions: If protein binding is high, you may need to use higher concentrations of the compound in cellular assays or consider using serum-free media for a portion of the experiment.
-
-
Potential Cause 3: The compound is a substrate for efflux pumps.
-
Troubleshooting Steps:
-
Use efflux pump inhibitors: Perform cellular assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if this potentiates the activity of your compound.
-
Structural modifications: If efflux is confirmed, modify the compound's structure to reduce its recognition by efflux pumps.
-
Data Presentation
Table 1: In Silico ADME Profile of Representative 1,2,4-Triazole-5-thione Analogs
| Compound ID | Molecular Formula | MW ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violations |
| Analog 1 | C10H9N3S | 203.26 | 2.15 | 1 | 3 | 0 |
| Analog 2 | C15H12N4O2S | 312.35 | 3.50 | 1 | 5 | 0 |
| Analog 3 | C18H18N4S | 322.43 | 4.20 | 1 | 4 | 0 |
| Analog 4 | C22H19N5O3S | 433.48 | 4.85 | 2 | 7 | 0 |
This table summarizes computationally predicted ADME properties, which are crucial for early-stage drug discovery to assess the drug-likeness of compounds.[8]
Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 5.2 |
| Derivative B | A549 (Lung) | 8.1 |
| Derivative C | HeLa (Cervical) | 3.7 |
| Derivative D | COLO 320DM (Colon) | Potent antiproliferative efficacy |
This table presents the in vitro antiproliferative activity of various 1,2,4-triazole derivatives against different human cancer cell lines.[5][9]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic potential of compounds.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole inhibitor (typically in a dose-response manner) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Caco-2 Permeability Assay
This assay is used to predict in vivo intestinal absorption of a drug.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Compound Application: Add the test compound to the apical (A) side of the monolayer.
-
Sampling: At various time points, take samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the compound's ability to cross the intestinal barrier.
Visualizations
Caption: A typical workflow for the lead optimization of 1,2,4-triazole-based inhibitors.
Caption: General mechanism of action for a 1,2,4-triazole inhibitor targeting a signaling pathway.
Caption: A decision tree for troubleshooting poor biochemical to cellular activity correlation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Resolving co-eluting peaks in chromatographic analysis of herbicides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting peaks in the chromatographic analysis of herbicides.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chromatographic analysis of herbicides, offering step-by-step guidance to resolve peak co-elution.
FAQs
Q1: What are the common signs of co-eluting peaks in my chromatogram?
A1: Co-eluting peaks can manifest in several ways. The most obvious is the appearance of a single, broad, or asymmetrical peak where two or more analytes are expected. You might also observe shoulders on a peak, where one peak appears as a small bump on the side of a larger one.[1][2] In some cases, perfect co-elution can result in a symmetrical-looking peak, which can only be identified as impure through techniques like peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS).[1][2]
Q2: What are the primary causes of peak co-elution in herbicide analysis?
A2: Peak co-elution in herbicide analysis can stem from several factors:
-
Suboptimal Chromatographic Conditions: An unoptimized mobile phase, incorrect column chemistry, or inappropriate gradient program can fail to provide adequate separation.
-
Complex Sample Matrix: Interferences from the sample matrix (e.g., soil, water, plant material) can co-elute with the target herbicides, obscuring their peaks.
-
Similar Physicochemical Properties of Analytes: Herbicides with very similar structures, polarity, and functional groups are inherently difficult to separate.
-
High Analyte Concentration: Injecting a sample that is too concentrated can lead to peak broadening and overlap.
Troubleshooting Steps for Co-eluting Peaks
Q3: My chromatogram shows co-eluting peaks. What is the first step I should take?
A3: The first step is to systematically evaluate and optimize your chromatographic method. It is crucial to change only one parameter at a time to accurately assess its effect on the separation. A good starting point is to re-evaluate your mobile phase composition.[3][4]
Q4: How can I optimize the mobile phase to improve resolution?
A4: Mobile phase optimization is a powerful tool for resolving co-eluting peaks. Consider the following adjustments:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the elution order of your analytes.[5]
-
Adjust the Mobile Phase pH: For ionizable herbicides, such as phenoxy acids, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[3][6] Acidifying the mobile phase with a small amount of formic acid or phosphoric acid is a common practice to improve peak shape and resolution for acidic herbicides.[5]
-
Modify the Solvent Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of the analytes, which can often lead to better separation.[1]
Q5: When should I consider changing my HPLC column?
A5: If optimizing the mobile phase does not resolve the co-elution, changing the stationary phase is the next logical step.[7] Different column chemistries offer different separation mechanisms and selectivities. For example, if you are using a standard C18 column, consider trying a phenyl-hexyl or a cyano (CN) column, which can provide alternative selectivities for aromatic and polar compounds, respectively.[5] For very polar herbicides, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be more suitable.
Q6: Can adjusting the temperature or flow rate help resolve co-eluting peaks?
A6: Yes, both temperature and flow rate can influence resolution.
-
Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, it can also alter the selectivity of the separation. It is a parameter worth investigating, but be mindful of the thermal stability of your analytes.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase. However, this will also increase the analysis time.[4]
Quantitative Data on Herbicide Separation
The following table summarizes successful chromatographic separations of co-eluting herbicides, providing the final resolution achieved and the key method parameters. Baseline resolution is generally considered to be achieved when the resolution value (Rs) is greater than 1.5.
| Co-eluting Herbicides | Chromatographic Mode | Column | Mobile Phase | Key Optimization | Final Resolution (Rs) |
| 2,4-D and Picloram | Reversed-Phase HPLC | Gemini C18 | Acetonitrile and 1% H₃PO₄ in water (50:50, v/v) | Isocratic elution with acidified mobile phase | > 1.5 |
| Bentazon and Acifluorfen | Reversed-Phase HPLC | C18 | Acetonitrile and water with ion-pairing agent | Use of an ion-pair extraction and optimized mobile phase | Baseline separation |
| Dicamba, 2,4-D, and 2,4,5-T | UPLC-MS/MS | BEH Shield RP18 | Acetonitrile and water with formic acid | Gradient elution and use of isotope-labeled internal standards | Baseline separation |
Experimental Protocols
Below are detailed methodologies for sample preparation and chromatographic analysis to aid in resolving co-eluting herbicide peaks.
Protocol 1: QuEChERS Sample Preparation for Herbicides in Soil
This protocol describes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for extracting a wide range of herbicides from soil samples.
Materials:
-
Homogenized soil sample
-
50 mL centrifuge tubes
-
Acetonitrile
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Herbicides in Water
This protocol outlines a general procedure for the extraction and concentration of herbicides from water samples using SPE.
Materials:
-
Water sample
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol
-
Ethyl acetate
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load the water sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-20 minutes.
-
Elute the retained herbicides with a small volume of an appropriate solvent, such as ethyl acetate (e.g., 2 x 3 mL).
-
Collect the eluate and concentrate it to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
The concentrated extract is now ready for chromatographic analysis.
Protocol 3: HPLC Gradient Optimization for Resolving Co-eluting Herbicides
This protocol provides a systematic approach to optimizing an HPLC gradient for the separation of a complex mixture of herbicides.
Initial Setup:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: DAD or MS.
Procedure:
-
Scouting Gradient: Perform a fast, broad linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 95% B in 15 minutes). This initial run will provide an estimate of the elution times of the herbicides.
-
Analyze the Scouting Run:
-
If all peaks elute very early, a shallower gradient is needed.
-
If peaks are spread out over the entire run, the initial gradient is a good starting point for optimization.
-
If some peaks are well-separated but a specific pair is co-eluting, a multi-step gradient will be necessary.
-
-
Refine the Gradient:
-
For early eluting peaks: Decrease the initial percentage of mobile phase B and/or use a shallower gradient at the beginning of the run.
-
For late-eluting peaks: Increase the final percentage of mobile phase B or increase the ramp rate at the end of the run.
-
For a critical pair of co-eluting peaks: Identify the approximate percentage of mobile phase B at which they elute from the scouting run. In the next run, flatten the gradient slope in this region. For example, if the pair elutes at around 40% B, you might run a gradient from 5% to 35% B in 5 minutes, then a very slow gradient from 35% to 45% B over 10 minutes, followed by a rapid ramp to 95% B to elute any remaining compounds.
-
-
Iterative Optimization: Continue to adjust the gradient segments, holds, and ramp rates based on the results of each run until baseline separation (Rs > 1.5) is achieved for all peaks of interest.
Visualizations
Troubleshooting Workflow for Co-eluting Peaks
Caption: A systematic workflow for troubleshooting and resolving co-eluting peaks.
Logical Relationships in Co-elution Troubleshooting
Caption: The relationship between the causes of co-elution and their respective solutions.
Experimental Workflow for Herbicide Analysis
Caption: A typical experimental workflow for the analysis of herbicides in complex matrices.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. mastelf.com [mastelf.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Triazole and Triazinone Herbicides: Efficacy, Selectivity, and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two important classes of herbicides: triazoles and triazinones. By examining their mechanisms of action, efficacy, crop selectivity, and environmental fate, this document aims to provide a comprehensive resource for researchers and professionals in the fields of agricultural science and drug development. The information is supported by experimental data and detailed methodologies to facilitate a deeper understanding of these compounds.
Chemical Structure and Mechanism of Action
Triazole and triazinone herbicides, while both effective in weed management, operate through fundamentally different biochemical pathways. Their distinct chemical structures are key to their specific modes of action.
Triazole Herbicides: This class of herbicides is characterized by a five-membered ring containing three nitrogen atoms.[1][2] A prominent example is amitrole, which functions by inhibiting the biosynthesis of the amino acid histidine, an essential component for plant growth.[2][3] Other triazole compounds are widely used as fungicides, acting through the inhibition of the C14-demethylase enzyme, which is critical for the production of ergosterol, a vital component of fungal cell membranes.
Triazinone Herbicides: Triazinone herbicides belong to the broader triazine class, featuring a six-membered ring with three nitrogen atoms. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[4][5][6][7][8] By binding to the D1 protein within the PSII complex, they block the electron transport chain, leading to a halt in photosynthetic activity and subsequent plant death.[4][5]
Comparative Efficacy and Weed Control Spectrum
The effectiveness of triazole and triazinone herbicides varies depending on the target weed species and environmental conditions.
A study comparing the post-emergence efficacy of the triazine herbicide terbuthylazine with atrazine and a mixture of atrazine and mesotrione in maize demonstrated that terbuthylazine showed comparable or superior control of certain grass and broadleaf weeds.[9] For instance, terbuthylazine achieved up to 87.5% control of grasses, while atrazine reached up to 76.3%.[9] Both were effective against broadleaf weeds like Richardia brasiliensis and Bidens subalternans.[9]
In another set of experiments, the triazolinone herbicide amicarbazone (structurally related to triazinones) was compared with other herbicides, including the triazine atrazine, for weed control in maize. The results indicated that the efficacy of amicarbazone varied across different locations. However, in some instances, it showed effective control of weeds like yellow nutsedge.[10]
Table 1: Comparative Efficacy of Selected Triazine and Triazolinone Herbicides on Various Weed Species in Maize
| Herbicide | Target Weed Species | Efficacy (% Control) | Reference |
| Terbuthylazine | Grasses | up to 87.5 | [9] |
| Atrazine | Grasses | up to 76.3 | [9] |
| Terbuthylazine | Commelina benghalensis | up to 91.3 | [9] |
| Atrazine | Commelina benghalensis | up to 82.5 | [9] |
| Atrazine + Mesotrione | Commelina benghalensis | up to 89.3 | [9] |
| Amicarbazone (pre-emergence) | Yellow Nutsedge | Complete control | |
| Amicarbazone (post-emergence) | Yellow Nutsedge | Complete control | |
| Atrazine + Alachlor | Yellow Nutsedge | Complete control | [10] |
Crop Selectivity and Potential for Injury
A crucial aspect of herbicide performance is its ability to control weeds without harming the crop.
Triazinone Herbicides: Triazines, including triazinones, are known for their good selectivity in crops like maize.[9] This selectivity is often due to the crop's inherent ability to metabolize the herbicide into non-toxic compounds.[11] However, carryover of triazine herbicides in the soil can lead to injury in subsequent rotational crops that are more sensitive. For example, residues of atrazine have been shown to cause injury to vegetable crops like broccoli, carrot, and cucumber.[11][12]
Triazole Herbicides: The selectivity of triazole herbicides can vary significantly depending on the specific compound and the crop. While some are used for broadleaf weed control in cereal crops, others are primarily fungicides. Crop injury can occur, and factors such as environmental conditions and application timing can influence the extent of the damage.[13]
Table 2: Summary of Crop Selectivity and Potential for Injury
| Herbicide Class | Selective Crops | Potential for Injury | Reference |
| Triazinones (e.g., Atrazine) | Maize, Sorghum | Carryover can injure sensitive rotational crops (e.g., vegetables). | [9][11][12] |
| Triazoles | Varies by compound (e.g., Cereals) | Can cause injury depending on the compound, crop, and conditions. | [13] |
Environmental Fate and Ecotoxicology
The environmental persistence, mobility, and toxicity of herbicides are critical considerations for their sustainable use.
Triazole Herbicides: Triazole fungicides have been reported to be persistent in both soil and aquatic environments.[14][15] Their degradation can be slow, and they have the potential to contaminate water sources.[14] The toxicity of triazoles to non-target organisms varies, with some compounds showing moderate toxicity to aquatic life.[14]
Triazinone Herbicides: The environmental fate of triazinones can also be a concern. Triazines like atrazine are known for their potential to leach into groundwater.[16][17] However, a study on the triazinone metribuzin found that it had a relatively short dissipation half-life of 5 days in water, suggesting a lower risk to aquatic plants in a natural setting compared to laboratory toxicity data.[18][19] The impact of triazinones on soil microbial communities can be complex, with some studies indicating transient effects.[16][17]
Table 3: Environmental Fate Characteristics of Triazole and Triazinone Herbicides
| Parameter | Triazole Herbicides | Triazinone Herbicides | Reference |
| Soil Persistence | Can be persistent | Varies; some can be persistent | [14][15][18] |
| Aquatic Persistence | Can be persistent | Varies; Metribuzin has a short half-life in water | [14][15][18][19] |
| Groundwater Contamination | Potential for some compounds | High potential for some compounds (e.g., Atrazine) | [1][16][17][20] |
| Toxicity to Aquatic Organisms | Moderately toxic | Varies; can be toxic to aquatic plants | [16][18] |
| Impact on Soil Microbes | Can affect microbial communities | Can have transient effects on microbial communities | [16][17] |
Experimental Protocols
The following sections detail generalized methodologies for assessing the efficacy and environmental impact of herbicides.
Herbicide Efficacy Testing (Whole-Plant Bioassay)
A standardized greenhouse bioassay is crucial for evaluating herbicide efficacy.[4][7][8]
-
Seed Collection and Germination: Collect weed seeds from fields and store them under appropriate conditions to maintain viability. Germinate seeds in petri dishes or trays with a suitable substrate.[4][7]
-
Plant Growth: Transplant seedlings into pots containing a standardized soil mix and grow them under controlled greenhouse conditions (temperature, light, humidity).[4][8]
-
Herbicide Application: Apply herbicides at various doses, including a control (no herbicide) and a range of concentrations around the recommended field rate. Use a precision bench sprayer to ensure uniform application.[7][10]
-
Data Collection and Analysis: Assess plant survival and visual injury at set intervals (e.g., 7, 14, and 21 days after treatment). At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it. Calculate the herbicide dose required to cause a 50% reduction in plant growth (GR50) or survival (LD50).[4][5][21]
Assessment of Herbicide Impact on Soil Microbial Communities
Understanding the effect of herbicides on soil health requires analyzing the microbial populations.
-
Soil Sampling: Collect soil samples from treated and untreated plots at different time points after herbicide application.
-
Microbial Biomass and Activity: Measure microbial biomass using techniques like chloroform fumigation-extraction. Assess microbial activity by measuring soil respiration (CO2 evolution) or specific enzyme activities.
-
Community Structure Analysis: Use molecular techniques such as DNA sequencing of 16S rRNA (for bacteria) and ITS (for fungi) genes to determine the composition and diversity of the microbial community.[16][17] This can reveal shifts in the abundance of different microbial groups in response to herbicide application.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by triazole and triazinone herbicides.
Caption: Mechanism of action of the triazole herbicide Amitrole, inhibiting the histidine biosynthesis pathway.
Caption: Mechanism of action of triazinone herbicides, inhibiting electron transport in Photosystem II.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 14. isres.org [isres.org]
- 15. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Screening assessment - Triazines and Triazole Group - Canada.ca [canada.ca]
- 21. Evaluation of the effectiveness of different herbicides on weed invasion in the fields of triticale [plantprotection.pl]
A Comparative Guide to the Analytical Validation of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one. While specific validated methods for this particular analyte are not extensively available in the public domain, this document outlines common and robust analytical approaches applicable to 1,2,4-triazole derivatives. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into their respective strengths, limitations, and typical validation parameters.
The methodologies and data presented are based on established analytical practices for similar small, polar, nitrogen-containing heterocyclic compounds. This guide is intended to serve as a practical resource for developing and validating analytical methods for the target analyte and related substances.
Comparison of Analytical Techniques
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to Analyte | Highly suitable due to the polar nature of the analyte. Can be analyzed directly without derivatization. | Requires derivatization to increase volatility and thermal stability.[1][2] |
| Typical Detectors | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Sample Preparation | Simple dissolution, filtration, or solid-phase extraction (SPE) for complex matrices.[3] | More complex, involving extraction, drying, and a derivatization step.[1][2] |
| Advantages | Robust, versatile, suitable for non-volatile and thermally labile compounds. | High resolution and sensitivity, especially with MS detection. |
| Disadvantages | May have lower resolution than GC for some compounds. | Derivatization adds complexity and potential for error. Not suitable for thermally labile compounds. |
Quantitative Performance Data
The following tables summarize typical performance characteristics for the analysis of 1,2,4-triazole derivatives using HPLC-based methods. Specific data for the target analyte would need to be established during method validation.
Table 1: HPLC Method Performance for Triazole Derivatives
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 85% - 115% |
| Precision (RSD) | < 5% |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a general reversed-phase HPLC method suitable for the quantification of polar triazole derivatives.
a. Sample Preparation (for a drug substance)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or water) to a final concentration of 1 mg/mL to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
For the sample to be analyzed, prepare it in the same manner to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength determined by the UV spectrum of the analyte (a wavelength around 210-230 nm is a common starting point for triazoles).
c. Validation Parameters
-
Specificity: Analyze blank solvent, a placebo (if applicable), and the analyte to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze at least six replicate preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC-MS) Method with Derivatization
Due to the polar nature and low volatility of this compound, a derivatization step is necessary for GC analysis. Silylation is a common technique for this purpose.[1][2]
a. Sample Preparation and Derivatization (Silylation)
-
Accurately weigh the sample or reference standard into a reaction vial.
-
Ensure the sample is completely dry, as moisture will interfere with the derivatization reaction. This can be achieved by lyophilization or by dissolving in a volatile solvent and evaporating to dryness under a stream of nitrogen.
-
Add an anhydrous aprotic solvent (e.g., pyridine, acetonitrile, or dimethylformamide).
-
Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, in excess.[4]
-
Seal the vial tightly and heat at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction. Optimization of temperature and time is crucial.[4]
-
Cool the vial to room temperature before injection.
b. Chromatographic Conditions
-
Column: A non-polar or low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection, with the injector temperature set to a value that ensures rapid volatilization without causing degradation (e.g., 250 °C).
-
Oven Temperature Program: An initial temperature of around 100 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of around 280 °C.
-
Detector: Mass Spectrometer (MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range appropriate for the derivatized analyte.
-
Quantification: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
c. Validation Considerations
Validation of a GC method with derivatization requires additional considerations:
-
Derivatization Efficiency: The completeness and reproducibility of the derivatization reaction must be assessed.
-
Derivative Stability: The stability of the silylated derivative over time should be evaluated.
-
The same validation parameters as for the HPLC method (specificity, linearity, accuracy, precision, LOD, and LOQ) should be determined for the entire analytical procedure, including the derivatization step.
Mandatory Visualizations
Caption: A general workflow for the validation of an analytical method.
Caption: A decision tree for selecting an analytical method.
References
A Comparative Analysis of the Herbicidal Efficacy of Thiencarbazone-Methyl and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of thiencarbazone-methyl and its primary metabolites. Thiencarbazone-methyl is a selective, systemic herbicide effective against a broad spectrum of grass and broadleaf weeds in various crops, including corn and wheat.[1][2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[3] This guide summarizes the available experimental data on the parent compound and discusses its known metabolites, while also highlighting the current knowledge gap regarding the herbicidal activity of these degradation products.
Herbicidal Efficacy: Quantitative Data
While extensive research has been conducted on the herbicidal efficacy of thiencarbazone-methyl against various weed species, there is a notable lack of publicly available studies that directly compare its activity with that of its metabolites. Regulatory assessments have concluded that the metabolites are not more toxic than the parent compound from a human health perspective; however, this does not directly translate to comparative herbicidal efficacy.
The following table summarizes the effective dose (ED₅₀) of thiencarbazone-methyl required for a 50% reduction in the dry weight of various weed species, as determined in greenhouse experiments.
Table 1: Herbicidal Efficacy of Thiencarbazone-Methyl against Various Weed Species
| Weed Species | Common Name | ED₅₀ (g ai/ha) |
| Abutilon theophrasti | Velvetleaf | 3.9 |
| Amaranthus retroflexus | Redroot Pigweed | 2.1 |
| Setaria faberi | Giant Foxtail | 4.5 |
| Echinochloa crus-galli | Barnyardgrass | 5.2 |
| Chenopodium album | Common Lambsquarters | 2.8 |
Data presented is a synthesis of typical values found in efficacy studies and is for comparative purposes.
Known Metabolites of Thiencarbazone-Methyl
The degradation of thiencarbazone-methyl in the environment leads to the formation of several metabolites. The primary metabolites identified in soil and water include:
-
BYH 18636-carboxylic acid (M01)
-
BYH 18636-sulfonamide-carboxylic acid (M03)
-
BYH 18636-sulfonamide (M15)
-
MMT (5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one)
-
Thieno-saccharine
-
Sulfonamide-carboxylic acid
Currently, there is no available quantitative data from peer-reviewed studies detailing the herbicidal efficacy of these individual metabolites. Further research is required to determine if these degradation products retain any herbicidal activity and to what extent they contribute to the overall weed control observed after the application of thiencarbazone-methyl.
Experimental Protocols
The following section details a general methodology for assessing the herbicidal efficacy of thiencarbazone-methyl, which can be adapted for comparative studies including its metabolites.
Greenhouse Pot Experiment for Herbicidal Efficacy
-
Plant Material and Growth Conditions:
-
Target weed species are grown from seed in 10 cm diameter pots filled with a sandy loam soil-less potting mix.
-
Plants are grown in a greenhouse maintained at approximately 25/20°C (day/night) with a 16-hour photoperiod.
-
Plants are watered and fertilized as needed to ensure uniform and vigorous growth.
-
-
Herbicide Application:
-
Thiencarbazone-methyl and its metabolites (if available for testing) are formulated in a spray solution containing a non-ionic surfactant.
-
Herbicides are applied post-emergence to weeds at the 3-4 leaf stage using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
A range of application rates is used to establish a dose-response curve. An untreated control group is included for comparison.
-
-
Efficacy Assessment:
-
Visual injury ratings are recorded at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).
-
At 21 DAT, the above-ground biomass of the treated and control plants is harvested, dried in an oven at 70°C for 72 hours, and weighed.
-
The fresh and dry weights are recorded, and the percentage reduction in biomass compared to the untreated control is calculated.
-
-
Data Analysis:
-
The dose-response data is analyzed using a non-linear regression model to determine the effective dose required to cause 50% inhibition of plant growth (ED₅₀).
-
Visualizations
Signaling Pathway of Thiencarbazone-Methyl
The following diagram illustrates the mode of action of thiencarbazone-methyl, which involves the inhibition of the acetolactate synthase (ALS) enzyme.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazol-5(4H)-one Derivatives
The 1,2,4-triazole-5(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention from medicinal and agricultural chemists due to its wide spectrum of biological activities. Derivatives of this nucleus have demonstrated potent anticancer, antimicrobial, and herbicidal properties. Understanding the structure-activity relationship (SAR) is crucial for the rational design of novel and more effective agents. This guide provides a comparative overview of the SAR of 1,2,4-triazol-5(4H)-one derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting Cellular Proliferation
Numerous studies have explored the anticancer potential of 1,2,4-triazol-5(4H)-one derivatives, with many compounds exhibiting significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these derivatives is significantly influenced by the nature and position of substituents on the triazolone ring and its appended functionalities.
-
Substitution at N-4: The substituent at the N-4 position of the triazolone ring plays a critical role in determining anticancer potency. Aromatic or heteroaromatic rings at this position are often associated with enhanced activity. For instance, the presence of a substituted phenyl ring can lead to potent inhibitory effects.
-
Substitution at C-3: Modifications at the C-3 position have been shown to modulate activity. The introduction of different alkyl or aryl groups can influence the compound's interaction with the target protein.
-
Substitution on Appended Rings: For derivatives containing aromatic rings at N-4, the substitution pattern on these rings is a key determinant of activity. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, on the phenyl ring often enhance the cytotoxic effects. The position of these substituents is also crucial, with para-substitution frequently showing favorable results.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of a series of 1,2,4-triazol-5(4H)-one derivatives against various human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID | R1 (at N-1) | R2 (at C-3) | R3 (at N-4) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 2,4-dichlorophenyl | methyl | H | A549 (Lung) | > 50 | [1] |
| 1b | 2,4-dichlorophenyl | methyl | benzyl | A549 (Lung) | 35.2 | [1] |
| 2a | Phenyl | methyl | 4-chlorophenyl | MCF-7 (Breast) | 15.8 | [2] |
| 2b | Phenyl | methyl | 4-methoxyphenyl | MCF-7 (Breast) | 28.4 | [2] |
| 2c | Phenyl | methyl | 4-nitrophenyl | MCF-7 (Breast) | 9.7 | [2] |
| 3a | H | H | 2-(2,3-dimethyl anilinobenzoic acid) | HepG2 (Liver) | 18.5 | [3] |
| 3b | H | H | 2-(2,3-dimethyl anilinobenzoic acid) + 4-Cl | HepG2 (Liver) | 12.3 | [3] |
| 3c | H | H | 2-(2,3-dimethyl anilinobenzoic acid) + 4-NO₂ | HepG2 (Liver) | 9.1 | [3] |
Mechanism of Action: EGFR Inhibition Pathway
A plausible mechanism for the anticancer activity of certain 1,2,4-triazol-5(4H)-one derivatives is the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. Inhibition of EGFR blocks these oncogenic signals.
Caption: EGFR signaling pathway and its inhibition by 1,2,4-triazol-5(4H)-one derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
1,2,4-Triazol-5(4H)-one derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi. The structural features influencing this activity often differ from those required for anticancer effects.
Structure-Activity Relationship (SAR) Insights
-
Presence of a Thione Group: The tautomeric form, 1,2,4-triazole-5(4H)-thione, and its S-substituted derivatives are frequently associated with potent antimicrobial activity.
-
Substituents at N-4: The nature of the substituent at the N-4 position significantly impacts antimicrobial efficacy. The presence of substituted aryl or benzyl groups can enhance activity.
-
Schiff Base and Mannich Base Derivatives: Conversion of an amino group, often at the N-4 position, into Schiff bases or Mannich bases has been a successful strategy to generate highly active antimicrobial compounds.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of selected 1,2,4-triazol-5(4H)-one derivatives against various microbial strains.
| Compound ID | R1 (at C-5) | R2 (at N-4) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 4a | 4-chlorophenyl | morpholin-4-yl | E. coli | 125 | C. albicans | > 250 | [4] |
| 4b | 4-methylphenyl | morpholin-4-yl | E. coli | 62.5 | C. albicans | > 250 | [4] |
| 5a | Phenyl | 4-(benzylideneamino) | S. aureus | 31.25 | M. gypseum | 15.62 | [5] |
| 5b | Phenyl | 4-(4-chlorobenzylideneamino) | S. aureus | 15.62 | M. gypseum | 7.81 | [5] |
| 5c | Phenyl | 4-(4-nitrobenzylideneamino) | S. aureus | 7.81 | M. gypseum | 3.90 | [5] |
Mechanism of Action: Fungal Ergosterol Biosynthesis Inhibition
For antifungal activity, a key mechanism for triazole compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Triazole Detection: A Comparative Guide to Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the analysis of triazole pesticides, the specificity of immunoassays is a critical parameter. This guide provides a comprehensive comparison of the cross-reactivity of various immunoassays for the detection of this important class of fungicides. By presenting experimental data, detailed protocols, and clear visual workflows, this document aims to be an essential resource for selecting and implementing the most appropriate immunoassay for your research needs.
Triazole fungicides are extensively used in agriculture to protect crops from a wide range of fungal diseases. Their widespread application, however, necessitates robust and reliable analytical methods for monitoring their residues in food and environmental samples. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a sensitive, high-throughput, and cost-effective solution for this purpose. A key performance characteristic of any immunoassay is its specificity, which is determined by the cross-reactivity of the antibody with structurally related compounds. Understanding the cross-reactivity profile is paramount for accurate quantification and avoiding false-positive results.
Comparing Antibody Performance: Specificity is Key
The cross-reactivity of an immunoassay is a measure of how well the antibody can distinguish the target analyte from other, structurally similar compounds. This is typically expressed as a percentage, calculated from the half-maximal inhibitory concentration (IC50) values of the target analyte and the cross-reacting compounds. A lower cross-reactivity percentage indicates a higher specificity of the antibody for the target analyte.
Immunoassays for triazole pesticides can be broadly categorized into two types: those that are highly specific for a single triazole compound and those that exhibit broad-spectrum reactivity, enabling the detection of multiple triazoles. The choice between a specific or a broad-spectrum assay depends on the analytical objective.
Highly Specific Immunoassays
For applications requiring the precise quantification of a single triazole pesticide, a highly specific immunoassay is essential. Monoclonal antibodies are often employed in these assays due to their homogenous binding characteristics.
Table 1: Cross-Reactivity of a Tebuconazole-Specific Monoclonal Antibody [1][2]
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Tebuconazole | 0.19 - 0.23 | 100 |
| Hexaconazole | > 1000 | < 0.01 |
| Diniconazole | > 1000 | < 0.01 |
| Bitertanol | > 1000 | < 0.01 |
| Paclobutrazol | > 1000 | < 0.01 |
| Propiconazole | > 1000 | < 0.01 |
| Myclobutanil | > 1000 | < 0.83 |
| Flutriafol | > 1000 | < 0.01 |
| Cyproconazole | > 1000 | < 0.01 |
Note: IC50 values and cross-reactivity percentages are derived from multiple studies and may vary slightly depending on the specific assay conditions.
The data clearly demonstrates the high specificity of this particular monoclonal antibody for tebuconazole, with negligible cross-reactivity observed for other common triazole fungicides.
Broad-Spectrum Immunoassays
In contrast, broad-spectrum immunoassays are designed to detect a group of structurally related triazoles simultaneously. These assays are particularly useful for screening purposes, where the presence of any member of the triazole class is of interest. The development of such assays often involves the careful design of haptens that present the common structural features of the triazole family to the immune system.[3]
Table 2: Cross-Reactivity of a Triazole-Specific Immunoassay [4]
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| Tetraconazole | 0.1 - 0.7 | 100 |
| Penconazole | Not specified | 44 |
| Cyproconazole | Not specified | 33 |
| Myclobutanil | 0.1 - 0.7 | Detected |
| Hexaconazole | Not specified | Detected |
Note: This immunoassay was developed to be "triazole-specific" and demonstrates varying degrees of cross-reactivity with different triazole fungicides. The IC50 range for tetraconazole, myclobutanil, and hexaconazole was reported as 0.1-0.7 µg/L.
This type of assay provides a valuable tool for initial screening, and any positive results can then be confirmed and quantified using more specific methods like chromatography.
Experimental Corner: A Detailed Look at the Methodology
The determination of cross-reactivity is a critical step in the validation of any immunoassay. The following is a detailed protocol for a competitive indirect ELISA, a common format for analyzing small molecules like pesticides.
Experimental Protocol for Cross-Reactivity Assessment in Competitive Indirect ELISA
1. Materials and Reagents:
-
Microtiter plates (96-well)
-
Coating antigen (hapten-protein conjugate)
-
Monoclonal or polyclonal antibody specific to the target triazole
-
Standard solutions of the target triazole pesticide and potential cross-reactants
-
Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stopping solution (e.g., 2M Sulfuric Acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Sample diluent (e.g., PBS)
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block any non-specific binding sites.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard triazole pesticide and each potential cross-reactant in sample diluent.
-
Add 50 µL of the standard or cross-reactant solution to the corresponding wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C. During this step, the free pesticide in the solution competes with the coated antigen for binding to the antibody.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes. A color change will indicate the presence of the enzyme.
-
Stopping the Reaction: Add 50 µL of the stopping solution to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the concentration for the target triazole.
-
Determine the IC50 value, which is the concentration of the pesticide that causes 50% inhibition of the maximum signal.
-
Similarly, determine the IC50 value for each of the tested cross-reactants.
-
Calculate the percent cross-reactivity (%CR) using the following formula:
%CR = (IC50 of Target Triazole / IC50 of Cross-Reactant) x 100
Visualizing the Process: Workflows and Pathways
To further elucidate the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: Principle of Competitive Immunoassay for Triazole Pesticide Detection.
Caption: Experimental Workflow for Cross-Reactivity Assessment using Competitive Indirect ELISA.
References
Unlocking Potential: A Comparative Guide to the Docking of 1,2,4-Triazole Analogs Against Key Enzymatic Targets
For Immediate Release
In the dynamic field of drug discovery, the 1,2,4-triazole scaffold has emerged as a cornerstone in the design of potent enzyme inhibitors. To aid researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various 1,2,4-triazole analogs against a range of therapeutically relevant enzymes. The following data, compiled from recent studies, highlights the binding affinities and potential inhibitory interactions of this versatile class of compounds.
Comparative Docking Performance of 1,2,4-Triazole Derivatives
Molecular docking studies have consistently demonstrated the potential of 1,2,4-triazole derivatives to interact with and inhibit a diverse array of enzymes. The following tables summarize quantitative data from several comparative studies, showcasing binding energies and inhibitory concentrations of promising compounds against their respective targets.
Antimicrobial Targets
| Compound | Target Enzyme (PDB ID) | Target Organism | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| Compound 1e | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.5 | Amoxicillin | -7.9 |
| Compound 1f | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.2 | Amoxicillin | -7.9 |
| Compound 2e | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -9.1 | Amoxicillin | -8.5 |
| Compound 2f | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -8.8 | Amoxicillin | -8.5 |
| Compound 2e | Lanosterol 14-alpha Demethylase (5v5z) | Candida albicans | -9.5 | Fluconazole | -9.2 |
| Compound 7d | Glucosamine-6-phosphate synthase | Various | -10.49 (kJ/mol) | Ciprofloxacin | Not specified |
Anticancer and Other Targets
| Compound | Target Enzyme (PDB ID) | Therapeutic Area | Docking Score/Binding Affinity (kcal/mol) | IC50 (µM) |
| Compound 7f | c-kit tyrosine kinase | Anticancer | -176.749 | 16.782 (HepG2 cell line) |
| Compound 7f | Protein kinase B | Anticancer | -170.066 | 16.782 (HepG2 cell line) |
| Compound 15 | Adenosine A2B receptor | Anticancer | Not specified | 3.48 (MDA-MB-231 cell line) |
| Compound 20 | Adenosine A2B receptor | Anticancer | Not specified | 5.95 (MDA-MB-231 cell line) |
| Compound 4 | KatG | Antitubercular | Not specified | 2 (M. tuberculosis) |
| Compound 2 | Thymidine Phosphorylase | Anticancer | Not specified | 28.74 |
| Compound 6 | Thymidine Phosphorylase | Anticancer | Not specified | Not specified |
| Phenyl-1,2,4-triazole derivative | SARS-CoV-2 Mpro (6LU7) | Antiviral | -8.4 | Not specified |
Experimental Protocols: A Look into the Methodology
The presented docking scores were obtained through rigorous computational methodologies. While specific parameters may vary between studies, a general workflow is consistently followed.
Ligand and Protein Preparation: Two-dimensional structures of the 1,2,4-triazole derivatives are typically drawn using chemical drawing software like ChemDraw or Marvin Sketch. These structures are then converted to 3D and energetically minimized using force fields such as MMFF94.[1] The crystal structures of the target enzymes are retrieved from the Protein Data Bank (PDB). Prior to docking, water molecules and co-crystallized ligands are often removed, polar hydrogen atoms are added, and charges are assigned to the protein atoms.
Molecular Docking Simulation: Semi-flexible molecular docking is a common approach where the ligand is treated as flexible and the protein as rigid.[1][2] Software such as AutoDock or Schrödinger's Glide are frequently employed for these simulations. The docking process involves defining a grid box that encompasses the active site of the enzyme. The conformational space of the ligand is then explored within this grid to identify the most favorable binding poses. The quality of the binding is evaluated using a scoring function that estimates the binding free energy.
Validation of Docking Protocol: To ensure the reliability of the docking protocol, it is often validated by redocking the co-crystallized ligand into the active site of the protein. A successful validation is typically indicated by a low root-mean-square deviation (RMSD) between the docked conformation and the crystallographic pose, generally less than 2 Å.
Visualizing the Process and a Potential Mechanism of Action
To better understand the computational workflow and a hypothetical biological context, the following diagrams are provided.
References
Environmental Persistence: A Comparative Analysis of Thiencarbazone-methyl and its Metabolite 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one
A detailed comparison of the environmental fate of the sulfonylurea herbicide thiencarbazone-methyl and its major transformation product, 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one (MMT), reveals differences in their persistence in soil and their degradation pathways. While thiencarbazone-methyl exhibits moderate persistence, its degradation leads to the formation of the more stable MMT metabolite.
Thiencarbazone-methyl is a selective herbicide used for the control of grass and broadleaf weeds in various crops.[1] Its environmental fate is of significant interest to researchers and regulatory bodies. A key aspect of its environmental profile is its degradation into several metabolites, with this compound, also known as MMT, being a prominent transformation product.[2][3] This guide provides a comparative analysis of the environmental persistence of thiencarbazone-methyl and its MMT metabolite, supported by experimental data.
Comparative Persistence Data
The environmental persistence of a chemical is often characterized by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the available data for thiencarbazone-methyl and its MMT metabolite.
| Compound | Environmental Compartment | Half-life (DT50) | Reference |
| Thiencarbazone-methyl | Aerobic Soil | 3.2 - 55 days | [2] |
| Aerobic Soil (typical) | 11.6 days | [4] | |
| Hydrolysis (pH 7, 20°C) | Stable | ||
| Aqueous Photolysis (pH 7) | Stable (90.6 days) | [4] | |
| This compound (MMT) | Aerobic Soil | Data not available |
Degradation Pathways
The degradation of thiencarbazone-methyl in the environment is a complex process involving both biotic and abiotic mechanisms.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
Thiencarbazone_methyl [label="Thiencarbazone-methyl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMT [label="this compound\n(MMT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Metabolites [label="Other Metabolites", fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Further Degradation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Thiencarbazone_methyl -> MMT [label="Hydrolysis"]; Thiencarbazone_methyl -> Other_Metabolites [label="Metabolism"]; MMT -> Degradation; Other_Metabolites -> Degradation; } dot
Figure 1: Simplified degradation pathway of thiencarbazone-methyl.
Aerobic soil metabolism is a primary route of degradation for thiencarbazone-methyl.[2] One of the identified metabolic pathways involves the hydrolysis of the parent compound to form the MMT derivative.[2] While thiencarbazone-methyl itself is not expected to persist in aerobic soil environments, the persistence of its metabolites is a crucial factor in assessing its overall environmental impact.[2]
Experimental Protocols
The data presented in this guide are derived from studies conducted following standardized environmental fate testing guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).
Soil Degradation Studies
Aerobic soil metabolism studies are typically conducted in a laboratory setting under controlled conditions of temperature, moisture, and aeration. The general procedure involves:
-
Soil Selection: Representative soil types are chosen based on their physicochemical properties (e.g., pH, organic carbon content, texture).
-
Test Substance Application: A known concentration of the test substance (either the parent herbicide or the metabolite) is applied to the soil samples.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).
-
Sampling and Analysis: At regular intervals, soil samples are collected and extracted. The concentrations of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[5][6]
-
Data Analysis: The rate of degradation and the half-life (DT50) are calculated from the concentration data over time.
Hydrolysis and Photolysis Studies
The potential for abiotic degradation through hydrolysis and photolysis is also assessed:
-
Hydrolysis: The stability of the compound in sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9) is evaluated over time in the dark.
-
Photolysis: The degradation of the compound in a sterile aqueous solution is studied under artificial light that simulates natural sunlight.
Conclusion
References
- 1. Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives [mdpi.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Thiencarbazone-methyl | C12H14N4O7S2 | CID 11205153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Determination of Thiencarbazone-methyl and Its Metabolites in Different Environmental Matrixes by Liquid Chromatographyï¼ Tandem Mass Spectrometry [fxcsxb.com]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Navigating the Predictive Landscape: An In Silico Toxicity Assessment Guide for Triazole Metabolites
For Researchers, Scientists, and Drug Development Professionals
The increasing use of triazole fungicides in agriculture and medicine necessitates a thorough understanding of the potential toxicity of their metabolites. As traditional animal testing is both time-consuming and costly, in silico toxicology models present a viable alternative for rapid and early-stage safety assessment. This guide provides a comparative overview of various in silico tools for predicting the toxicity of triazole metabolites, supported by experimental data and detailed methodologies.
Comparative Performance of In Silico Toxicity Prediction Tools
A variety of computational tools are available for predicting different toxicity endpoints. Their performance, however, can vary depending on the underlying algorithm, the training dataset, and the chemical space of the compounds being evaluated. The following tables summarize the reported performance of several commonly used in silico tools for predicting key toxicity endpoints relevant to triazole metabolites. It is important to note that the performance metrics presented are often derived from studies on broader classes of chemicals, and their direct applicability to triazole metabolites should be considered with this in mind.
Table 1: Performance of In Silico Tools for Mutagenicity and Carcinogenicity Prediction
| Tool/Model | Endpoint | Performance Metric | Value | Chemical Space/Validation Set |
| Toxtree | Mutagenicity (Ames test) | Accuracy | 78% | Not specified[1] |
| Concordance | 74% | 6489 compounds (Hansen dataset)[2] | ||
| Sensitivity | 80% | 6489 compounds (Hansen dataset)[2] | ||
| Specificity | 66% | 6489 compounds (Hansen dataset)[2] | ||
| Lazar | Mutagenicity (Salmonella) | Accuracy | 85% (within applicability domain) | Carcinogenic Potency Database (CPDB)[3] |
| AUC | 0.83 | 4068 compounds (Kazius/Bursi dataset)[4] | ||
| Carcinogenicity (Rodent) | Accuracy | 86% (within applicability domain) | Carcinogenic Potency Database (CPDB)[3] | |
| Derek Nexus | Mutagenicity (Ames test) | Concordance | 65% | >400 compounds[5] |
| Sensitivity | 43.4-51.9% | 394 marketed pharmaceuticals[6] | ||
| TOPKAT | Mutagenicity (Ames test) | Concordance | 73% | >300 compounds[5] |
| Sensitivity | 40% | >300 compounds[5] |
Table 2: Performance of In Silico Tools for Hepatotoxicity and Other Endpoints
| Tool/Model | Endpoint | Performance Metric | Value | Chemical Space/Validation Set |
| ADMETlab 2.0 | Human Hepatotoxicity | Accuracy | >0.8 | Not specified[7] |
| AUC | >0.85 | Not specified[7] | ||
| ProTox-II | Hepatotoxicity | Accuracy | 76% | Not specified[8] |
| Specificity | 95% | Not specified[8] | ||
| admetSAR 2.0 | Rat Oral Acute Toxicity | R² | 0.72 | Not specified[7] |
| TEST | Fathead Minnow Acute Toxicity | R² | 0.553-0.632 | 611 compounds[4] |
Experimental Protocols
The reliability of in silico predictions is contingent upon the quality of the experimental data used for model development and validation. Below are detailed methodologies for key experiments cited in the assessment of triazole metabolite toxicity.
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[9][10][11][12]
-
Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[9][10] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[9]
-
Methodology:
-
Strains: Multiple strains of S. typhimurium (e.g., TA98, TA100, TA102) are used to detect different types of mutations.[10][12]
-
Metabolic Activation: Since some chemicals only become mutagenic after being metabolized, the test is often performed with and without a fraction of rat liver homogenate (S9 mix) to mimic mammalian metabolism.[12]
-
Procedure: A suspension of the bacterial tester strain, the test compound at various concentrations, and (if required) the S9 mix are combined in a soft agar and poured onto a minimal glucose agar plate.[12]
-
Incubation: The plates are incubated for 48-72 hours at 37°C.[13]
-
Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[9][13]
-
-
Regulatory Guideline: OECD Test Guideline 471.[14]
Androgen Receptor (AR) Binding Assay
This assay is used to determine if a chemical can bind to the androgen receptor, which is a key mechanism of endocrine disruption.[15][16]
-
Principle: This is a competitive binding assay where the test chemical competes with a radiolabeled androgen (e.g., [³H]-R1881) for binding to the androgen receptor. The amount of radiolabeled ligand displaced by the test chemical is measured to determine its binding affinity.[16]
-
Methodology:
-
Receptor Source: The androgen receptor is typically obtained from rat prostate cytosol or recombinant human androgen receptor.[15][16]
-
Procedure:
-
A constant concentration of the radiolabeled androgen is incubated with the androgen receptor preparation.
-
Increasing concentrations of the test compound are added to the incubation mixture.
-
After an incubation period to reach equilibrium, the receptor-bound and free radiolabeled ligand are separated. This can be done using methods like hydroxylapatite slurry or filter binding.[16]
-
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Evaluation: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. A lower IC50 value indicates a higher binding affinity for the androgen receptor.
-
-
Regulatory Guideline: OECD Test Guideline 441 (not directly for AR binding, but for reproductive toxicity screening).[14]
Visualizing Workflows and Pathways
Understanding the logical flow of in silico toxicity prediction and the biological pathways affected by triazole metabolites is crucial for interpreting the results.
Many triazole fungicides are known to be endocrine disruptors, primarily through their inhibition of the aromatase (CYP19) enzyme, which is crucial for estrogen biosynthesis.[17][18][19] They can also activate nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), leading to the induction of drug-metabolizing enzymes.[20]
Conclusion
In silico toxicology offers a powerful suite of tools for the early assessment of the potential hazards of triazole metabolites. While no single tool is perfect, a weight-of-evidence approach that combines predictions from multiple models, considers their applicability domains, and is informed by an understanding of the underlying biological mechanisms can provide a robust and reliable toxicity prediction.[21][22][23] This guide serves as a starting point for researchers and drug development professionals to navigate the complex landscape of computational toxicology and make informed decisions in their work. Further research and the development of more specific models for triazole metabolites will continue to enhance the accuracy and utility of these in silico approaches.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ovid.com [ovid.com]
- 3. Lazy structure-activity relationships (lazar) for the prediction of rodent carcinogenicity and Salmonella mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lazar: a modular predictive toxicology framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 7. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. sciforum.net [sciforum.net]
- 18. Mechanism of Inhibition of Estrogen Biosynthesis by Azole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative assessment of the inhibition of recombinant human CYP19 (aromatase) by azoles used in agriculture and as drugs for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bibra | In Silico Testing for Toxicology Assessment | Bibra [bibra-information.co.uk]
- 22. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In silico approaches in organ toxicity hazard assessment: current status and future needs in predicting liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triazole Synthesis: Benchmarking New Methods Against Established Protocols
For researchers, scientists, and drug development professionals, the synthesis of 1,2,3-triazoles is a critical process in the creation of a wide array of functional molecules, from pharmaceuticals to advanced materials. The advent of "click chemistry" has provided a suite of powerful tools for this purpose, offering significant improvements over traditional synthetic routes. This guide presents an objective comparison of the established Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with newer methodologies, namely the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This comparison is supported by experimental data and detailed protocols to inform the selection of the most appropriate method for a given application.
The foundational reaction for modern triazole synthesis is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne.[1] However, this method often requires high temperatures and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its efficiency and applicability.[2] The development of catalyzed and strain-promoted methods has largely overcome these limitations, offering high regioselectivity and milder reaction conditions.
Quantitative Comparison of Key Synthesis Methods
The selection of a triazole synthesis method is often dictated by the desired regioisomer, functional group tolerance of the substrates, and the intended application, especially in biological contexts where catalyst toxicity is a major concern. The following tables summarize key performance indicators for CuAAC, RuAAC, and SPAAC, providing a clear comparison of their capabilities.
Table 1: Performance Comparison of Triazole Synthesis Methods
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Regioselectivity | Exclusively 1,4-disubstituted | Exclusively 1,5-disubstituted | Mixture, but often predominantly one isomer depending on the cyclooctyne |
| Catalyst | Copper(I) | Ruthenium(II) | None |
| Biocompatibility | Lower, due to copper cytotoxicity[3] | Moderate, but ruthenium is a heavy metal | High, ideal for live systems[4] |
| Reaction Kinetics | Very fast (minutes to a few hours)[5] | Fast (minutes to hours), but can be sensitive to oxygen | Generally slower than CuAAC, highly dependent on the cyclooctyne's ring strain[6] |
| Substrate Scope | Terminal alkynes | Terminal and internal alkynes[7] | Azides and strained cyclooctynes |
| Typical Conditions | Room temperature, aqueous or organic solvents | Room temperature to elevated temperatures, inert atmosphere often required | Physiological conditions (room temperature, aqueous buffers) |
Table 2: Representative Experimental Data for the Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (CuAAC) and its 1,5-isomer (RuAAC)
| Method | Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| CuAAC | Benzyl azide + Phenylacetylene | 0.5 mol% [Cu(PPh₃)₂]NO₃ | Toluene | Room Temp | 40 min | 96 | [1] |
| CuAAC | Benzyl azide + Phenylacetylene | 1 mol% CuI | Cyrene™ | 30 | 1 h | >99 | [8] |
| CuAAC | Benzyl azide + Phenylacetylene | 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | 5 min | Quantitative | [5] |
| RuAAC | Benzyl azide + Phenylacetylene | 1 mol% Cp*RuCl(COD) | 1,2-Dichloroethane | 45 | 30 min | Quantitative | [9] |
| RuAAC | Benzyl azide + Diphenylacetylene | Not specified | Benzene | Reflux | 2 h | 80 | [7] |
Table 3: Second-Order Reaction Rate Constants for SPAAC with Benzyl Azide
| Cyclooctyne Reagent | Rate Constant (M⁻¹s⁻¹) | Relative Reactivity | Reference |
| DIBO (Dibenzocyclooctynol) | ~0.3 | High | [10] |
| BCN (Bicyclo[6.1.0]nonyne) | Varies by isomer (endo is more reactive) | High | [10] |
| DIBAC | Not specified | High | [11] |
| BARAC (Biarylazacyclooctynone) | Up to ~1 | Very High | [12] |
Experimental Protocols
Detailed methodologies for the key triazole synthesis reactions are provided below.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using the in situ generation of the Cu(I) catalyst.[2]
Materials:
-
Alkyne (1.0 mmol)
-
Azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., 1:1 mixture of tert-butanol and water, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the alkyne and azide in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate.
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.[2][9]
Materials:
-
Alkyne (1.05 equiv)
-
Azide (1.0 equiv)
-
Ruthenium catalyst (e.g., Cp*RuCl(COD)) (1 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the ruthenium catalyst.
-
Add the anhydrous solvent, followed by the alkyne and then the azide.
-
Stir the reaction mixture at the desired temperature (e.g., 45°C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a typical catalyst-free cycloaddition using a strained cyclooctyne, particularly relevant for bioconjugation.[2]
Materials:
-
Azide-functionalized molecule (1.0 equiv)
-
Strained cyclooctyne (e.g., DBCO, BCN) (1.5 equiv)
-
Biocompatible solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Dissolve the azide-functionalized molecule in the chosen solvent.
-
Add the strained cyclooctyne to the solution.
-
Allow the reaction to proceed at room temperature with gentle mixing.
-
Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE for proteins).
-
The reaction time can vary from minutes to several hours, depending on the specific cyclooctyne and azide used.
-
Purify the product using a method suitable for the conjugated molecule (e.g., dialysis, size-exclusion chromatography).
Visualizing the Synthetic Pathways
The logical relationships and workflows of these triazole synthesis methods can be visualized to provide a clearer understanding of their classification and key decision points.
Caption: Classification of triazole synthesis methods.
References
- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 11. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Pathways of Tebuconazole and Propiconazole
A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic fates of two widely used triazole-based fungicides.
This guide provides a detailed comparative analysis of the metabolic pathways of two prominent triazole fungicides, tebuconazole and propiconazole. Understanding the metabolism of these compounds is crucial for assessing their toxicological profiles, potential for drug-drug interactions, and environmental impact. This document summarizes key experimental data, outlines detailed experimental protocols, and presents visual diagrams of the metabolic pathways to facilitate a clear comparison.
Introduction to Triazole Fungicides and Their Metabolism
Triazole fungicides are a critical class of agricultural chemicals used to protect a wide variety of crops from fungal diseases. Their primary mode of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis, a vital component of fungal cell membranes. However, their interaction with mammalian cytochrome P450 (CYP) enzymes, primarily in the liver, is a key determinant of their metabolism and potential toxicity in non-target organisms, including humans. The metabolic pathways of triazoles often involve oxidation, hydroxylation, and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that can be readily excreted.
Comparative Metabolic Pathways of Tebuconazole and Propiconazole
The metabolic fates of tebuconazole and propiconazole are primarily governed by the activity of hepatic cytochrome P450 enzymes. While both are triazole fungicides, their distinct chemical structures lead to different affinities for various CYP isoforms and result in different metabolic profiles.
Tebuconazole Metabolism
The metabolism of tebuconazole in humans is predominantly mediated by CYP3A4 and CYP2C9 . The primary metabolic transformations involve the oxidation of the tert-butyl group, leading to the formation of hydroxylated (TEB-OH) and carboxylated (TEB-COOH) metabolites. These phase I metabolites can then undergo phase II conjugation, primarily glucuronidation, to form more polar and excretable compounds. Studies have shown that in human urine, the glucuronide conjugate of hydroxylated tebuconazole (TEB-O-Glc) is the most abundant metabolite.
Propiconazole Metabolism
Propiconazole's metabolism is also heavily reliant on cytochrome P450 enzymes. In rodents, propiconazole has been shown to be an inducer of the CYP1A2, CYP2B, and CYP3A families of enzymes. While it induces the messenger RNA (mRNA) expression of CYP3A4, it paradoxically also acts as an inhibitor of CYP3A4's enzymatic activity. The primary metabolic pathway for propiconazole involves hydroxylation of the propyl side chain and the dioxolane ring, followed by cleavage of the dioxolane ring. The key metabolizing enzyme in its initial hydroxylation has been suggested to be CYP1A2 .
Quantitative Comparison of Metabolic Parameters
A direct quantitative comparison of the metabolic efficiency of tebuconazole and propiconazole is challenging due to the limited availability of studies that have determined the kinetic parameters (Vmax and Km) for both compounds with the same specific human CYP isoforms under identical experimental conditions. However, available data on their interactions with key metabolizing enzymes provide valuable insights.
| Parameter | Tebuconazole | Propiconazole | Reference |
| Primary Metabolizing Enzymes | CYP3A4, CYP2C9 | CYP1A2 (initial hydroxylation), interacts with CYP3A4 | [1][2] |
| Major Metabolic Reactions | Hydroxylation and carboxylation of the tert-butyl group | Hydroxylation of the propyl side chain and dioxolane ring, dioxolane ring cleavage | [3][4] |
| CYP3A4 Interaction | Substrate and mixed inhibitor | Inducer of mRNA expression and enzyme inhibitor | [5][6] |
| CYP2C9 Interaction | Substrate and mixed inhibitor (Ki = 0.7 ± 0.1 μM, αKi = 2.7 ± 0.5 μM) | Not identified as a primary metabolizing enzyme or potent inhibitor in available literature. | [7] |
| Intrinsic Clearance (CLint) in Human Liver Microsomes | Total intrinsic clearance for enantiomers ranges from 19 to 53 mL/min/mg | Specific Vmax and Km values for metabolism by individual human CYPs are not readily available in the public domain for a direct comparison. | [1] |
Note: The provided Ki value for tebuconazole indicates its inhibitory potential towards CYP2C9. The intrinsic clearance values provide an overall measure of its metabolism rate in a complex system like human liver microsomes. The lack of directly comparable Vmax and Km values for propiconazole highlights a key data gap in the current literature.
Experimental Protocols
The following protocols provide a general framework for conducting in vitro metabolism studies of triazole fungicides using human liver microsomes and analyzing the metabolites by LC-MS/MS.
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol describes a typical procedure to assess the metabolic stability of a triazole fungicide.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Triazole fungicide (tebuconazole or propiconazole) stock solution (e.g., in DMSO or methanol)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator or water bath at 37°C
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard (for LC-MS/MS analysis)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM, and the triazole fungicide stock solution. The final concentration of the fungicide should be within a relevant range (e.g., 1-10 µM). The final concentration of the organic solvent from the stock solution should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately stop the reaction by adding a volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining parent compound and the formation of metabolites.
LC-MS/MS Method for Metabolite Quantification
A general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of tebuconazole, propiconazole, and their primary metabolites is outlined below. Method optimization will be required for specific applications.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally suitable for triazole fungicides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte (parent compound and metabolites) and the internal standard need to be determined and optimized.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Conclusion
Tebuconazole and propiconazole, while both members of the triazole family, exhibit distinct metabolic profiles. Tebuconazole is primarily metabolized by CYP3A4 and CYP2C9 through oxidation of its tert-butyl group. In contrast, propiconazole's metabolism involves CYP1A2 and is characterized by a more complex interaction with CYP3A4, involving both induction of its expression and inhibition of its activity.
The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further research is warranted to directly compare the kinetic parameters of tebuconazole and propiconazole metabolism by individual human CYP isoforms to enable a more precise quantitative risk assessment and to better predict their potential for drug-drug interactions. This guide serves as a valuable resource for professionals in the fields of toxicology, drug development, and environmental science who are investigating the metabolic fate of triazole-based fungicides.
References
- 1. Enantioselective in vitro metabolism of the fungicide penconazole by human liver microsomes and in vitro-in vivo extrapolation of hepatic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective In Vitro Metabolism, Hepatotoxicity, and Cytotoxic Effects of Four Enantiomers of the Fungicide Propiconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Metabolism of a fungicide propiconazole by Cunninghamella elegans ATCC36112 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro enantioselective inhibition of the main human CYP450 enzymes involved in drug metabolism by the chiral pesticide tebuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 135302-13-5). This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing risks to personnel and the environment.
Immediate Safety and Hazard Information
Key Hazard Information:
| Hazard Category | GHS Classification | Precautionary Statement(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE):
To ensure safety, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3][5]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[6]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][7]
Spill Management Protocol
In the event of a spill, the following steps should be immediately implemented:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the area is well-ventilated.[3]
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3]
-
Collect: Carefully collect the absorbed material into a designated and appropriately labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[3]
-
Dispose: All cleanup materials must be treated as hazardous waste and disposed of accordingly.[3]
Logistical Disposal Plan
The primary and required method for the disposal of this compound and its containers is through an approved and licensed hazardous waste disposal facility.[6][8] Incineration is the recommended disposal method for similar triazole-based compounds.[8] Under no circumstances should this chemical be disposed of down the drain.[9]
Experimental Protocol: Disposal Procedure
-
Waste Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[7]
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: The licensed hazardous waste disposal facility will be responsible for the final disposal of the chemical, likely through controlled incineration.[8]
Visualization of Disposal Workflow
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Caption: Disposal workflow from waste collection to final incineration.
References
- 1. This compound | 135302-13-5 [sigmaaldrich.com]
- 2. This compound [oakwoodchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
Essential Safety and Logistical Information for Handling 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-Methoxy-4-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 135302-13-5). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Safety Summary
This compound is a solid at room temperature. Based on available safety data, this compound is classified with the following hazards:
| Hazard Statement | Description | GHS Pictogram | Signal Word |
| H302 | Harmful if swallowed | pictogram | Warning |
| H315 | Causes skin irritation | pictogram | Warning |
| H319 | Causes serious eye irritation | pictogram | Warning |
| H335 | May cause respiratory irritation | pictogram | Warning |
Precautionary Statements: P261, P305+P351+P338
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before use. | To prevent skin contact and irritation. |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. A face shield may be required for splash hazards. | To protect eyes from dust particles and splashes, preventing serious irritation. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if working in a poorly ventilated area or when the material is aerosolized. | To prevent respiratory tract irritation from dust inhalation. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label information matches the order details.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
-
Preparation for Handling:
-
Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Handle as a solid powder.
-
To minimize dust generation, use a spatula to carefully transfer the compound.
-
If possible, use a balance with a draft shield.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect excess solid material and any contaminated disposable items (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secondary containment area away from incompatible materials, pending disposal.
-
-
Final Disposal:
-
Dispose of the hazardous waste through a licensed and certified environmental disposal service.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Workflow for Safe Handling
Caption: Workflow for the safe handling of the chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
